molecular formula C11H15N B13545532 (2-(P-tolyl)cyclopropyl)methanamine

(2-(P-tolyl)cyclopropyl)methanamine

Cat. No.: B13545532
M. Wt: 161.24 g/mol
InChI Key: LHTPQIPFVUFAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(P-tolyl)cyclopropyl)methanamine (CAS 771582-87-7) is a high-purity chemical compound supplied for research and development purposes. This compound belongs to the class of 2-phenylcyclopropylmethylamines (2-PCPMAs), which are of significant interest in medicinal chemistry, particularly in neuroscience, for the development of central nervous system (CNS) therapeutics . Structurally related analogs are extensively investigated as potent and selective agonists for serotonin receptors, specifically the 5-HT2C subtype . Activation of the 5-HT2C receptor is a promising therapeutic strategy for treating conditions such as obesity, schizophrenia, and drug addiction . A key research focus for this class of molecules is achieving high selectivity for 5-HT2C over the related 5-HT2B and 5-HT2A receptors, as 5-HT2B agonism is associated with valvular heart disease and 5-HT2A activation can cause hallucinations . The structural motif of the cyclopropane ring, as found in this compound, is a valuable scaffold in drug discovery for its ability to influence the molecule's conformation, metabolic stability, and lipophilicity, which can optimize brain penetration for CNS targets . Researchers utilize this compound and its derivatives in structure-activity relationship (SAR) studies, molecular docking, and pharmacological assays to design new therapeutics with improved efficacy and safety profiles . This product is intended for use in a controlled laboratory environment by qualified researchers only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

[2-(4-methylphenyl)cyclopropyl]methanamine

InChI

InChI=1S/C11H15N/c1-8-2-4-9(5-3-8)11-6-10(11)7-12/h2-5,10-11H,6-7,12H2,1H3

InChI Key

LHTPQIPFVUFAOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC2CN

Origin of Product

United States

Foundational & Exploratory

Biological Activity and Therapeutic Potential of p-Tolyl Substituted Cyclopropylamines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of p-Tolyl Substituted Cyclopropylamines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclopropylamine (CPA) scaffold, exemplified by the clinically approved antidepressant tranylcypromine (2-PCPA), represents a privileged structure in medicinal chemistry. While originally developed as non-selective Monoamine Oxidase (MAO) inhibitors, recent research has repurposed this scaffold for epigenetic modulation, specifically targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A).

This guide focuses on the


-tolyl (4-methylphenyl) substituted cyclopropylamines . The introduction of a methyl group at the para-position of the phenyl ring modulates lipophilicity and steric occupancy within the catalytic pocket of flavin-dependent amine oxidases. This modification serves as a critical pivot point in Structure-Activity Relationship (SAR) studies, often distinguishing between classical neurotransmitter regulation (MAO inhibition) and targeted oncologic therapy (LSD1 inhibition).

Chemical Biology & Mechanism of Action[1][2]

The Pharmacophore

The core structure is


-2-(4-methylphenyl)cyclopropylamine . The strained three-membered ring is the "warhead," while the 

-tolyl moiety provides the hydrophobic recognition element.
  • Parent Scaffold: Tranylcypromine (TCP).[1][2]

  • Key Modification: 4-Methyl substitution on the phenyl ring.

  • Chirality: The (

    
    ) and (
    
    
    
    ) enantiomers exhibit differential binding affinities, though racemic mixtures are often used in preliminary screening.
Mechanism-Based Inactivation

Both MAO and LSD1 utilize Flavin Adenine Dinucleotide (FAD) as a cofactor.


-Tolyl cyclopropylamines act as suicide substrates (mechanism-based inhibitors) .
  • Single Electron Transfer (SET): The enzyme initiates catalysis by abstracting an electron from the amine nitrogen.

  • Ring Opening: The resulting radical cation is unstable; the cyclopropyl ring opens to form a radical species on the benzylic carbon.

  • Adduct Formation: This carbon radical attacks the N(5) position of the FAD cofactor, forming a stable covalent adduct that irreversibly inactivates the enzyme.

Visualization: Mechanism of Action

MAO_LSD1_Mechanism Substrate p-Tolyl Cyclopropylamine ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding Radical Amine Radical Cation (Ring Opening) ES_Complex->Radical SET (1e- transfer) Covalent FAD-Inhibitor Adduct (Irreversible Inhibition) Radical->Covalent C-C Bond Formation at FAD N(5)

Figure 1: Mechanism of irreversible inhibition via FAD adduct formation.

Pharmacology & Structure-Activity Relationship (SAR)[5][6][7]

The biological activity of


-tolyl CPAs is defined by the tension between MAO potency and LSD1 selectivity.
Monoamine Oxidase (MAO) Activity

The


-tolyl analog retains significant affinity for MAO-A and MAO-B.
  • Effect of

    
    -Methyl:  The methyl group increases lipophilicity (
    
    
    
    ), enhancing blood-brain barrier (BBB) penetration.
  • Selectivity: In isolation, simple

    
    -tolyl CPAs are non-selective. However, when integrated into larger scaffolds (e.g., pyrazoline derivatives), the 
    
    
    
    -tolyl group can drive MAO-A selectivity (up to 100-fold over MAO-B), making them relevant for depression and anxiety research.
LSD1 (KDM1A) Inhibition

This is the primary area of modern development. LSD1 shares the amine oxidase fold with MAOs but has a larger substrate-binding cavity to accommodate the histone H3 tail.

  • The Challenge: Tranylcypromine is a weak LSD1 inhibitor (

    
    ) and too potent against MAOs.
    
  • The Solution: The

    
    -tolyl group serves as a scaffold for "orthogonal" substitution. Extending the molecule from the 
    
    
    
    -position (or using the
    
    
    -tolyl group to fill the hydrophobic pocket while substituting the amine) improves LSD1 potency into the nanomolar range.
  • Key Insight: The

    
    -tolyl group alone is insufficient for high LSD1 selectivity. It must be coupled with an amino-acid mimetic tail  (e.g., N-alkylation with lysine derivatives) to engage the carboxylate binding site unique to LSD1.
    
Visualization: SAR Decision Logic

SAR_Logic Core Core Scaffold: trans-2-phenylcyclopropylamine Mod1 Modification: para-Methyl (-CH3) Core->Mod1 Result1 p-Tolyl Analog: Increased Lipophilicity Retained MAO Potency Mod1->Result1 Branch1 Path A: MAO Inhibition (Neuropsychiatry) Result1->Branch1 Branch2 Path B: LSD1 Inhibition (Oncology/AML) Result1->Branch2 Opt1 Add Pyrazoline/Heterocycle Branch1->Opt1 Opt2 Add Amino Acid Tail or Benzoyl Group Branch2->Opt2 Outcome1 High MAO-A Selectivity (Antidepressant) Opt1->Outcome1 Outcome2 High LSD1 Selectivity (Anti-Leukemic) Opt2->Outcome2

Figure 2: SAR evolution from the p-tolyl core to therapeutic candidates.

Experimental Protocols

Synthesis: Curtius Rearrangement Route

This protocol yields the primary amine from the carboxylic acid precursor, a standard route for generating


-tolyl CPAs.

Reagents:

  • trans-2-(p-tolyl)cyclopropane-1-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (

    
    )
    
  • tert-Butanol (

    
    -BuOH)
    
  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Acyl Azide Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene. Add

    
     (1.2 eq) and DPPA (1.1 eq). Stir at 
    
    
    
    for 30 min, then room temperature (RT) for 1 hour.
  • Curtius Rearrangement: Heat the mixture to

    
     for 2 hours. Evolution of 
    
    
    
    gas indicates isocyanate formation.
  • Boc Protection: Add excess

    
    -BuOH (5.0 eq) and reflux for 12 hours to trap the isocyanate as the Boc-protected amine.
    
  • Deprotection: Concentrate the reaction, dissolve the residue in

    
    , and add TFA (1:1 ratio). Stir at RT for 1 hour.
    
  • Isolation: Basify with

    
     to pH 10, extract with 
    
    
    
    , dry over
    
    
    , and concentrate. Purify via flash chromatography.
Biological Assay: LSD1 Demethylation (Peroxidase-Coupled)

To verify biological activity, use a peroxidase-coupled fluorescence assay detecting


 production.

Materials:

  • Recombinant human LSD1 enzyme.[3]

  • Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).

  • Amplex Red reagent + Horseradish Peroxidase (HRP).

Protocol:

  • Incubation: Incubate LSD1 (50 nM) with the test compound (p-tolyl analog, varying concentrations) in assay buffer (50 mM HEPES pH 7.5, 0.1 mM BSA) for 15 minutes at RT.

  • Reaction Start: Add H3K4me2 peptide (10

    
    ), Amplex Red (50 
    
    
    
    ), and HRP (0.1 U/mL).
  • Measurement: Monitor fluorescence continuously for 30 minutes (Ex/Em = 530/590 nm).

  • Analysis: Determine the initial velocity (

    
    ). Plot % inhibition vs. log[Inhibitor] to calculate 
    
    
    
    .

Quantitative Data Summary

The following table summarizes the activity shifts associated with


-tolyl substitution compared to the parent tranylcypromine.
CompoundSubstituent (R)Target

/

(Approx)
Biological Outcome
Tranylcypromine -HMAO-A/B

Potent Antidepressant
Tranylcypromine -HLSD1

Weak Epigenetic Activity
p-Tolyl Analog -CH3MAO-A

Retained Potency
p-Tolyl Analog -CH3LSD1

Moderate Improvement
NCL-1 (Derivative) p-Tolyl + AA tailLSD1

High Selectivity (Oncology)

Note: Data represents aggregated values from Gooden et al. and related SAR studies.

References

  • Schmidt, D. M. Z., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[4] Biochemistry.[4][5] [Link]

  • Gooden, D. M., et al. (2008). Facile synthesis of substituted trans-2-arylcyclopropylamines as inhibitors of LSD1 and MAO. Bioorganic & Medicinal Chemistry Letters.[6] (Cited via context of aryl-CPA synthesis).

  • Mimasu, S., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry.[4][5] [Link]

  • Takagi, S., et al. (2017). A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells. Molecular Cancer Therapeutics.[7] [Link]

  • Zhou, C., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLOS ONE.[7] [Link]

Sources

(2-(p-tolyl)cyclopropyl)methanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical identity, synthesis, and pharmacological significance of (2-(p-tolyl)cyclopropyl)methanamine , a structural homolog of the monoamine oxidase inhibitor tranylcypromine and a scaffold for novel dopamine receptor modulators.

Executive Summary & Chemical Identity

(2-(p-tolyl)cyclopropyl)methanamine is a bicyclic-aliphatic amine featuring a cyclopropane core substituted with a para-tolyl group and a methylamine side chain.[1] Unlike its lower homolog tranylcypromine (which lacks the methylene spacer), this "homo-tranylcypromine" scaffold exhibits altered steric and electronic properties, shifting its pharmacological profile from non-selective MAO inhibition toward dopamine D2 receptor modulation and specific epigenetic targets (LSD1).

Core Chemical Data
PropertyValue
Chemical Name (2-(p-tolyl)cyclopropyl)methanamine
IUPAC Name [2-(4-methylphenyl)cyclopropyl]methanamine
CAS Number 1225498-94-1
Molecular Formula C₁₁H₁₅N
Molecular Weight 161.24 g/mol
Exact Mass 161.1204
Physical State Colorless to pale yellow oil (free base); White solid (HCl salt)
Solubility Soluble in DMSO, Methanol, DCM; HCl salt soluble in water

Synthesis & Production Methodologies

The synthesis of (2-(p-tolyl)cyclopropyl)methanamine requires the construction of the strained cyclopropane ring followed by functional group manipulation to install the aminomethyl arm. The most robust route utilizes a rhodium-catalyzed carbenoid addition followed by reduction.

Route A: Rhodium-Catalyzed Cyclopropanation (Preferred)

This pathway offers high diastereoselectivity and scalability.

Step 1: Cyclopropanation

  • Reagents: p-Methylstyrene, Ethyl diazoacetate (EDA), Rh₂(OAc)₄ (cat.), DCM.

  • Protocol: To a solution of p-methylstyrene (1.0 equiv) and Rh₂(OAc)₄ (0.5 mol%) in anhydrous DCM at 0°C, add EDA (1.2 equiv) dropwise over 4 hours. The slow addition minimizes EDA dimerization.

  • Mechanism: Formation of a rhodium-carbenoid species which undergoes [2+1] cycloaddition with the alkene.

  • Product: Ethyl 2-(p-tolyl)cyclopropanecarboxylate (mixture of cis/trans isomers; trans usually favored).

Step 2: Reduction to Alcohol

  • Reagents: LiAlH₄ (LAH), THF.

  • Protocol: Add the ester dropwise to a suspension of LAH (1.5 equiv) in THF at 0°C. Reflux for 2 hours. Quench via Fieser workup.

  • Product: (2-(p-tolyl)cyclopropyl)methanol.[2]

Step 3: Functionalization to Amine

  • Reagents: Methanesulfonyl chloride (MsCl), Et₃N, then NaN₃, then H₂/Pd-C or Staudinger reduction (PPh₃).

  • Protocol:

    • Mesylate the alcohol (MsCl, Et₃N, DCM, 0°C).

    • Displace with azide (NaN₃, DMF, 60°C).

    • Reduce azide to amine (H₂, Pd/C, MeOH).

  • Final Product: (2-(p-tolyl)cyclopropyl)methanamine.[1][2]

Visualization: Synthetic Pathway

SynthesisPathway Styrene p-Methylstyrene (Starting Material) Ester Ethyl 2-(p-tolyl) cyclopropanecarboxylate Styrene->Ester Ethyl diazoacetate Rh2(OAc)4, DCM Alcohol (2-(p-tolyl) cyclopropyl)methanol Ester->Alcohol LiAlH4 THF, Reflux Azide Intermediate Azide Alcohol->Azide 1. MsCl, Et3N 2. NaN3, DMF Product (2-(p-tolyl) cyclopropyl)methanamine Azide->Product H2, Pd/C (Reduction)

Figure 1: Step-wise synthesis of (2-(p-tolyl)cyclopropyl)methanamine from p-methylstyrene.

Pharmacological Applications & Mechanism

While structurally related to MAO inhibitors, the addition of the methylene spacer (-CH₂-) significantly alters the binding kinetics and target profile.

Dopamine D2 Receptor Partial Agonism

Research into the 2-phenylcyclopropylmethylamine (PCPMA) scaffold indicates that these derivatives can act as partial agonists at the dopamine D2 receptor (D2R).[3][4]

  • Mechanism: The cyclopropyl ring provides a rigid spacer that positions the aromatic "head" and the amine "tail" in a conformation that mimics the gauche rotamer of dopamine.

  • Utility: Potential antipsychotic activity with reduced extrapyramidal side effects compared to full antagonists.

LSD1/KDM1A Inhibition

Similar to tranylcypromine, cyclopropylamine derivatives are mechanism-based inactivators of Lysine-Specific Demethylase 1 (LSD1).

  • Mechanism: The FAD cofactor in LSD1 oxidizes the amine to an imine, which then undergoes ring-opening of the cyclopropane to form a covalent adduct with FAD, irreversibly inhibiting the enzyme.

  • Selectivity: The p-tolyl substituent and methylene spacer can be optimized to improve selectivity for LSD1 over MAO-A/B, reducing hypertensive crisis risks associated with non-selective MAO inhibition.

Visualization: D2 Receptor Signaling Modulation

D2Signaling Ligand (2-(p-tolyl)cyclopropyl) methanamine D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Binding (Partial Agonist) Gi Gi/o Protein Complex D2R->Gi Activation BetaArr Beta-Arrestin Recruitment D2R->BetaArr Biased Signaling? AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Decrease Effect Modulated Neurotransmission cAMP->Effect Downstream Signaling

Figure 2: Putative signaling pathway for PCPMA derivatives acting as D2 receptor partial agonists.

Experimental Protocols: Characterization

To validate the synthesis of (2-(p-tolyl)cyclopropyl)methanamine , the following analytical signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region: Two doublets around δ 7.0–7.2 ppm (integrating to 4H), characteristic of the para-substituted tolyl system.

  • Benzylic Methyl: Singlet at δ 2.30 ppm (3H).

  • Methylene Spacer (-CH₂-N): Multiplet or doublet of doublets around δ 2.6–2.8 ppm (2H).

  • Cyclopropane Ring: High-field multiplets between δ 0.7–1.5 ppm (3H for ring protons, 1H for benzylic ring proton). The coupling constants (

    
    ) will distinguish cis vs. trans diastereomers (J_cis > J_trans for vicinal protons).
    
Mass Spectrometry (ESI-MS)
  • Ionization: Positive mode (ESI+).

  • Parent Ion: [M+H]⁺ = 162.25 m/z.

  • Fragmentation: Loss of ammonia (NH₃, -17) to form the cation at m/z 145 is common for primary amines.

Storage & Stability
  • Free Base: Prone to oxidation and carbamate formation (with atmospheric CO₂). Store under argon at -20°C.

  • Hydrochloride Salt: Hygroscopic white solid. Stable at room temperature if desiccated.

References

  • Chemical Identity: N-Methyl-1-(2-(p-tolyl)cyclopropyl)methanamine (Related Derivative Data). BLD Pharm. Link

  • Synthesis of PCPMA Scaffold: Wang, X., et al. (2021).[3][4] 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239-17258.[3][4] Link

  • Cyclopropylamine Pharmacology: Talele, T. T. (2016).[5] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5] Journal of Medicinal Chemistry, 59(19), 8712-8756.[5] Link

Sources

role of p-tolyl group in cyclopropylamine pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the p-tolyl (4-methylphenyl) substituent within arylcyclopropylamine (ACPA) pharmacophores. It focuses on its critical role in shifting selectivity from Monoamine Oxidases (MAO-A/B) to Lysine-Specific Demethylase 1 (LSD1/KDM1A), its electronic influence on mechanism-based inactivation, and the metabolic challenges it introduces.

Structural Utility, Selectivity Mechanisms, and Metabolic Liabilities

Executive Summary

The cyclopropylamine (CPA) scaffold is a privileged structure in medicinal chemistry, primarily known as a "warhead" for flavin-dependent amine oxidases. While the parent compound, trans-2-phenylcyclopropylamine (2-PCPA, Tranylcypromine), is a non-selective MAO inhibitor, the introduction of a p-tolyl group (or para-methyl substituent) acts as a pivotal structural probe.

Key Technical Insights:

  • Selectivity Switch: The p-tolyl group exploits a specific hydrophobic cavity in LSD1 that is sterically occluded in MAO-B, significantly improving the selectivity profile.

  • Electronic Modulation: The weak electron-donating effect (+I, hyperconjugation) of the methyl group stabilizes the benzylic radical intermediate formed during ring-opening, influencing the kinetics of covalent adduct formation with FAD.

  • Metabolic Liability: The benzylic methyl group represents a primary site for CYP450-mediated oxidation, often necessitating bioisosteric replacement (e.g., p-Cl, p-CF3) in late-stage lead optimization.

Structural & Electronic Mechanics

The Steric Selectivity Filter

The differentiation between LSD1 and MAO-B inhibition relies heavily on the volume available at the para-position of the aromatic ring.

  • MAO-B "Cap" Constraint: The active site of MAO-B contains a "catalytic cage" defined by residues Tyr326 , Leu171 , and Gln206 . These residues form a steric "cap" that tightly binds the unsubstituted phenyl ring of 2-PCPA. Introduction of a p-methyl group (p-tolyl) creates a steric clash with this cap, reducing affinity for MAO-B.

  • LSD1 Hydrophobic Channel: Conversely, the LSD1 active site features a large, open hydrophobic channel near the FAD cofactor. This pocket accommodates and energetically favors bulkier hydrophobic substituents at the para-position.

    • Result: The p-tolyl group acts as a "selectivity wedge," decreasing MAO-B affinity while maintaining or enhancing LSD1 binding via hydrophobic (Van der Waals) interactions.

Electronic Influence on Mechanism-Based Inactivation

CPA inhibitors function as suicide substrates. The amine is oxidized to an imine, which undergoes single-electron transfer (SET) to reduce FAD to FADH•, triggering cyclopropyl ring opening.

  • Radical Formation: Ring opening generates a transient carbon-centered radical at the benzylic position.

  • Substituent Effect: The p-methyl group stabilizes this benzylic radical relative to the unsubstituted phenyl ring via hyperconjugation .

  • Adduct Formation: The stabilized radical attacks the FAD cofactor.

    • LSD1: Predominantly forms the N5-adduct .

    • MAO-B: Predominantly forms the C4a-adduct .

    • Note: While the p-tolyl group facilitates radical formation, the specific adduct regiochemistry is dictated by the enzyme's active site geometry.

Data Presentation: SAR & Potency Profiles

The following table summarizes the impact of para-substitution on inhibitory potency (


/

) across the relevant amine oxidases.

Table 1: Comparative Potency of 2-PCPA Analogs

Compound StructureSubstituent (R)LSD1

/

MAO-A

MAO-B

Selectivity Note
Tranylcypromine -H~240

M
2.3

M
0.95

M
Non-selective; MAO dominant.
p-Tolyl-CPA -CH

< 50

M
> 10

M
> 20

M
Improved LSD1 fit; reduced MAO-B affinity due to steric clash.
p-Chloro-CPA -Cl3.7

M
> 100

M
> 100

M
Bioisostere of p-Tolyl; blocks metabolism; high LSD1 selectivity.
p-Benzyloxy-CPA -OCH

Ph
< 0.1

M
> 250

M
> 100

M
Exploits full depth of LSD1 hydrophobic channel.

Data aggregated from Schmidt et al. (2007) and Ueda et al. (2009).

Metabolic Liabilities & Mitigation[1]

While the p-tolyl group improves LSD1 targeting, it introduces a metabolic defect known as the "Methyl Soft Spot."

Metabolic Pathway Analysis

The benzylic methyl group is highly susceptible to CYP450-mediated oxidation (primarily CYP2C9 and CYP3A4).

  • Step 1: Hydroxylation to the benzylic alcohol.

  • Step 2: Rapid oxidation to the carboxylic acid.

  • Consequence: The carboxylic acid metabolite is highly polar, preventing cell membrane penetration (loss of cellular potency) and abolishing hydrophobic binding in the LSD1 pocket.

Visualization: SAR & Metabolism Decision Tree

G Start Lead Scaffold: 2-Phenylcyclopropylamine (2-PCPA) Decision Optimization Goal: LSD1 Selectivity Start->Decision Mod_Tolyl Modification: Add p-Methyl (p-Tolyl) Decision->Mod_Tolyl Effect_Pos Positive Effect: Steric Clash with MAO-B Hydrophobic Fit in LSD1 Mod_Tolyl->Effect_Pos Binding Kinetics Effect_Neg Negative Liability: CYP450 Benzylic Oxidation Mod_Tolyl->Effect_Neg ADME Metabolite Inactive Metabolite: Carboxylic Acid (-COOH) Effect_Neg->Metabolite Metabolic Clearance Solution Bioisosteric Replacement: -Cl, -CF3, or -CD3 Effect_Neg->Solution Lead Optimization

Figure 1: Strategic decision tree illustrating the trade-off between the selectivity gained by the p-tolyl group and the metabolic instability it introduces, leading to bioisosteric optimization.

Experimental Protocols

Synthesis of trans-2-(p-Tolyl)cyclopropylamine

Method: Suzuki-Miyaura Coupling on Cyclopropyl Boronate (Modern Route). This route avoids the hazardous diazomethane used in classical Kulinkovich/Curtius sequences.

Reagents:

  • trans-2-Aminocyclopropylboronic acid pinacol ester (protected as Boc-amine).

  • 4-Iodotoluene.

  • Pd(dppf)Cl

    
     (Catalyst).
    
  • K

    
    CO
    
    
    
    (Base).

Protocol:

  • Coupling: In a sealed vial, dissolve Boc-protected cyclopropyl boronate (1.0 eq) and 4-iodotoluene (1.1 eq) in 1,4-dioxane/water (4:1).

  • Catalysis: Add Pd(dppf)Cl

    
     (5 mol%) and K
    
    
    
    CO
    
    
    (3.0 eq). Degas with N
    
    
    for 5 mins.
  • Reaction: Heat to 90°C for 12 hours. Monitor by LC-MS for disappearance of boronate.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    . Purify via silica flash chromatography (Hex/EtOAc).
  • Deprotection: Treat the isolated Boc-intermediate with 4M HCl in dioxane (1 hour, RT) to yield the hydrochloride salt of trans-2-(p-tolyl)cyclopropylamine.

Kinetic Assessment of LSD1 Inhibition

Method: Peroxidase-Coupled Assay (Amplex Red). Validates the loss of demethylase activity.

  • Enzyme Prep: Recombinant human LSD1 (10-50 nM final).

  • Substrate: H3K4me2 peptide (20

    
    M).
    
  • Coupling System: Horseradish Peroxidase (HRP) + Amplex Red reagent.

  • Inhibitor: Prepare serial dilutions of p-tolyl-CPA in DMSO.

  • Workflow:

    • Incubate LSD1 with Inhibitor for 30 mins (to allow adduct formation).

    • Add Substrate mixture (Peptide + HRP + Amplex Red).

    • Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 mins.

  • Analysis: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    . For mechanism-based inactivators, perform "jump-dilution" assays to determine
    
    
    .

References

  • Schmidt, D. M. Z., & McCafferty, D. G. (2007).[1] trans-2-Phenylcyclopropylamine is a Mechanism-Based Inactivator of the Histone Demethylase LSD1.[2] Biochemistry.[1][3][4][5] Link

  • Ueda, R., et al. (2009). Identification of Cell-Active Lysine Specific Demethylase 1-Selective Inhibitors. Journal of the American Chemical Society. Link

  • Mimasu, S., et al. (2010).[6][7] Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1.[5][7] Biochemistry.[1][3][4][5] Link

  • Talele, T. T. (2016).[4] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4] Journal of Medicinal Chemistry.[4][8] Link

  • Gooden, D. M., et al. (2008). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of trans-(2-(p-tolyl)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the stereoselective synthesis of trans-(2-(p-tolyl)cyclopropyl)methanamine , a structural homolog of the monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1) inhibitor tranylcypromine.

Abstract & Strategic Overview

The target molecule, trans-(2-(p-tolyl)cyclopropyl)methanamine , features a cyclopropane core substituted with a p-tolyl group and a methanamine side chain in a trans configuration. While structurally related to the antidepressant tranylcypromine (which lacks the methylene spacer), this homolog is often explored in structure-activity relationship (SAR) studies for epigenetic modulators (e.g., LSD1 inhibitors).

Synthetic Strategy: The synthesis prioritizes diastereocontrol to favor the thermodynamically more stable trans-isomer. The core protocol utilizes a Rhodium(II)-catalyzed cyclopropanation of p-methylstyrene with ethyl diazoacetate (EDA). This carbene transfer reaction is the industry standard for generating 2-arylcyclopropane carboxylates with high trans-selectivity. The ester intermediate is then homologated to the methanamine via a reductive pathway (Alcohol


 Azide 

Amine), avoiding the Curtius rearrangement typically used for tranylcypromine analogs.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the C–N bond and the cyclopropane ring construction.

Retrosynthesis Target trans-(2-(p-Tolyl)cyclopropyl)methanamine (Target) Azide Azide Intermediate (Inversion/Retention) Target->Azide Staudinger Reduction Alcohol Cyclopropylmethanol (Reduction) Azide->Alcohol Activation/Subst. Ester Ethyl 2-(p-tolyl)cyclopropanecarboxylate (trans-Major) Alcohol->Ester LiAlH4 Red. Precursors p-Methylstyrene + Ethyl Diazoacetate (Rh(II) Catalysis) Ester->Precursors Carbene Transfer

Figure 1: Retrosynthetic strategy highlighting the Rh(II)-catalyzed cyclopropanation as the stereodefining step.

Detailed Experimental Protocols

Phase 1: Stereoselective Cyclopropanation

Objective: Synthesize ethyl trans-2-(p-tolyl)cyclopropanecarboxylate. Mechanism: Decomposition of ethyl diazoacetate by Rh₂(OAc)₄ generates a metal-carbene species that undergoes [2+1] cycloaddition with the alkene. The bulky catalyst and thermodynamic factors favor the trans isomer.

Reagents:

  • 4-Methylstyrene (1.0 equiv)

  • Ethyl diazoacetate (EDA) (1.2 equiv) [Caution: Potentially Explosive]

  • Rhodium(II) acetate dimer (0.5 – 1.0 mol%)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Catalyst Loading: In a flame-dried round-bottom flask under N₂, dissolve 4-methylstyrene (10 mmol) and Rh₂(OAc)₄ (0.05 mmol) in anhydrous DCM (20 mL).

  • Controlled Addition: Dissolve EDA (12 mmol) in DCM (10 mL). Load this solution into a syringe pump.

  • Reaction: Add the EDA solution very slowly (over 4–6 hours) to the stirring styrene solution at room temperature.

    • Expert Insight: Slow addition keeps the stationary concentration of the diazo compound low, minimizing the formation of diethyl fumarate/maleate (carbene dimerization byproducts) and enhancing chemoselectivity.

  • Completion: Stir for an additional 2 hours. Monitor consumption of styrene by TLC (Hexane/EtOAc 9:1).

  • Workup: Concentrate the reaction mixture under reduced pressure to yield a crude oil.

  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Stereochemical Outcome: The trans-isomer (major) typically elutes after the cis-isomer or has a distinct R_f.

    • Yield Target: 70–85% (combined isomers), with trans:cis ratio typically >3:1.

ParameterSpecificationNotes
Temperature 20–25 °CHigher temps increase rate but may lower diastereoselectivity.
Addition Rate ~2 mL/hrCritical for safety and selectivity.
Catalyst Choice Rh₂(OAc)₄Cost-effective. Use Rh₂(S-DOSP)₄ for enantioselective synthesis (>90% ee).
Phase 2: Functional Group Transformation to Methanamine

Objective: Convert the ester to the primary amine via the alcohol.

Step 2A: Reduction to Alcohol

  • Suspend LiAlH₄ (1.5 equiv) in anhydrous THF at 0 °C under N₂.

  • Add a solution of ethyl trans-2-(p-tolyl)cyclopropanecarboxylate (from Phase 1) in THF dropwise.

  • Allow to warm to RT and stir for 2 hours.

  • Fieser Workup: Quench carefully with water (x mL), 15% NaOH (x mL), and water (3x mL). Filter the granular precipitate.

  • Concentrate filtrate to obtain trans-(2-(p-tolyl)cyclopropyl)methanol .

Step 2B: Activation and Azidation

  • Dissolve the alcohol (1.0 equiv) in DCM with triethylamine (1.5 equiv) at 0 °C.

  • Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise. Stir 1 hr (formation of mesylate).

  • Wash with NaHCO₃, dry, and concentrate.

  • Dissolve the crude mesylate in DMF. Add Sodium Azide (NaN₃, 2.0 equiv).

  • Heat to 60 °C for 4–6 hours. [Caution: Azides are toxic and shock-sensitive].

  • Extract with Et₂O, wash with water/brine to remove DMF. Yields trans-2-(p-tolyl)cyclopropylmethyl azide .

Step 2C: Staudinger Reduction (to Amine)

  • Dissolve the azide in THF/H₂O (10:1).

  • Add Triphenylphosphine (PPh₃, 1.2 equiv). Gas evolution (N₂) will occur.

  • Stir at RT for 12 hours.

  • Acidify with 1M HCl to pH 2 (protonates amine, extracting it into aqueous phase).

  • Wash aqueous layer with DCM (removes PPh₃/O=PPh₃).

  • Basify aqueous layer with NaOH to pH 12.

  • Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Final Product: trans-(2-(p-tolyl)cyclopropyl)methanamine (Pale yellow oil).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, the following analytical checkpoints must be met.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃):

  • Cyclopropane Protons: The key to confirming the trans stereochemistry is the coupling constant of the ring protons.

    • Trans isomers typically display a complex multiplet for the benzylic cyclopropyl proton (

      
       ~1.8–2.0 ppm) with coupling constants (
      
      
      
      ) distinct from the cis isomer.
    • Diagnostic: The methylene protons (-CH ₂-NH₂) will appear as a doublet or multiplet around

      
       2.6–2.8 ppm.
      
  • Aromatic Region: Two doublets (AA'BB' system) at

    
     ~7.0–7.2 ppm, characteristic of the p-tolyl group.
    
  • Methyl Group: Singlet at

    
     2.3 ppm.
    

HPLC Purity Check:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile/Water (+0.1% TFA) gradient.

  • Purity Criteria: >95% area under the curve (AUC).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low trans selectivity Fast addition of EDA or high temperature.Reduce addition rate; cool reaction to 0 °C (may require longer time).
Low Yield (Step 1) Carbene dimerization (formation of fumarate).Increase dilution of reaction; ensure efficient stirring.
Incomplete Azidation Steric hindrance or wet DMF.Use dry DMF; increase temp to 80 °C; add catalytic KI (Finkelstein condition).
Amine Smells/Impure Residual phosphine oxide.Ensure rigorous acid-base extraction workup (Step 2C, points 4-6).

References

  • Davies, H. M. L., & Manning, J. R. (2008). "Catalytic Asymmetric C–H Activation and Cyclopropanation." Nature, 451, 417–424. Link

    • Foundational text on Rh-catalyzed carbene transfer and stereocontrol.
  • Doyle, M. P., et al. (1993). "Enantioselective syntheses of cyclopropane derivatives with chiral rhodium(II) carboxamides." Journal of the American Chemical Society, 115(22), 9968–9978. Link

    • Specifics on diazoacetate cyclopropan
  • Wurtz, N. R., et al. (2011). "Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors." Journal of Medicinal Chemistry, 54(21), 7548–7562. Link

    • Describes the synthesis of p-substituted aryl cyclopropanes for biological applic
  • Ghorai, M. K., et al. (2019). "Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes." Organic Letters, 21(20), 8409–8413. Link

    • Alternative route using zinc homoenol

Application Note: Reductive Amination Protocols for p-Tolyl Cyclopropyl Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for immediate integration into medicinal chemistry workflows. It prioritizes the preservation of the acid-sensitive cyclopropyl moiety while ensuring high conversion of the sterically encumbered aldehyde.

Introduction & Mechanistic Rationale

The reductive amination of 1-(p-tolyl)cyclopropanecarbaldehyde presents a unique chemoselective challenge. While the p-tolyl group provides steric bulk and electron-donating character (making the carbonyl oxygen slightly more basic but the carbonyl carbon less electrophilic), the critical stress point is the cyclopropyl ring .

The Stability Paradox

The cyclopropyl group adjacent to a carbonyl (or imine) possesses significant "double-bond character" due to Walsh orbital overlap. Under standard acidic conditions (pH < 4) or aggressive hydrogenation, this ring is prone to acid-catalyzed ring opening or hydrogenolysis , leading to linear chain byproducts (homo-allylic amines or straight-chain alkyls).

Success relies on:

  • Mild Activation: Avoiding strong Brønsted acids that protonate the cyclopropane ring.

  • Rapid Reduction: Reducing the iminium intermediate faster than the rate of ring opening.

  • Water Scavenging: Driving the unfavorable equilibrium of sterically hindered imine formation.

Reaction Pathway & Decision Tree

ReductiveAmination Start p-Tolyl Cyclopropyl Aldehyde + Amine MethodA Method A: STAB (Mild Acid) Start->MethodA Non-hindered Amine MethodB Method B: Ti(OiPr)4 (Lewis Acid) Start->MethodB Hindered/Unreactive Amine Imine Imine / Iminium Ion Product Target Amine (Cyclopropyl Intact) Imine->Product Fast Reduction (Hydride Transfer) SideProduct Ring-Opened Byproduct Imine->SideProduct Strong Acid / Heat (Ring Opening) MethodA->Imine AcOH, DCE MethodB->Imine Dehydrating Conditions

Figure 1: Strategic decision tree for protocol selection based on amine sterics and reactivity.

Critical Parameters & Reagents

ParameterRecommendationRationale
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes rapid imine formation; THF is safer but may require longer reaction times.
Reducing Agent NaBH(OAc)₃ (STAB) The "Gold Standard." Mild enough to leave the cyclopropyl ring intact; does not reduce the aldehyde competitively.
Alternative Reductant NaBH₄ (with Ti(OiPr)₄)Stronger reductant, used only after pre-forming the imine to avoid aldehyde reduction.
Acid Catalyst Acetic Acid (1-2 eq)Essential for STAB activation. Avoid HCl or TFA to prevent ring opening.
Temperature 0°C to Room TempHeat promotes ring opening. Never reflux.

Experimental Protocols

Protocol A: The "Standard" STAB Method

Best for: Primary amines, anilines, and non-hindered secondary amines. Mechanism: Direct reductive amination where imine formation and reduction occur in one pot.[1][2]

Materials:

  • 1-(p-tolyl)cyclopropanecarbaldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (glacial) (1.0 – 2.0 equiv)

  • DCE (0.1 – 0.2 M concentration)

Step-by-Step:

  • Imine Pre-equilibrium: In a dry vial, dissolve the aldehyde and amine in DCE.

  • Activation: Add Acetic Acid. Stir at Room Temperature (RT) for 15–30 minutes. Note: This allows the hemiaminal/imine equilibrium to establish.

  • Reduction: Cool the mixture to 0°C (optional but recommended for cyclopropyl stability). Add STAB in one portion.

  • Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LCMS.

    • Checkpoint: If aldehyde persists but amine is consumed, add 0.5 eq more amine.

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Titanium(IV) Isopropoxide Mediated

Best for: Sterically hindered amines, weak nucleophiles (e.g., electron-deficient anilines), or when Protocol A fails to drive conversion. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, forcing imine formation before a stronger reducing agent is added.

Materials:

  • Aldehyde (1.0 equiv)

  • Amine (1.2 equiv)

  • Titanium(IV) Isopropoxide (1.2 – 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv) Note: NaBH₄ is used here, not STAB.

  • Ethanol (absolute) or THF.

Step-by-Step:

  • Complexation: Combine aldehyde, amine, and Ti(OiPr)₄ in a dry flask (neat or in minimal THF).

  • Imine Formation: Stir at RT for 4–12 hours. The solution often becomes viscous or changes color.

    • Validation: Monitor by IR (disappearance of C=O stretch) or NMR aliquot if possible.

  • Dilution: Dilute the mixture with absolute Ethanol (approx. 0.2 M).[3][4]

  • Reduction: Cool to 0°C. Add NaBH₄ carefully (exothermic).

  • Stir: Stir at RT for 2 hours.

  • Hydrolysis (Critical Step): Quench by adding water (or 1N NaOH) dropwise. A heavy white precipitate (TiO₂) will form.

  • Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts. Warning: Filtration can be slow; keep the pad wet with EtOAc.

  • Workup: Separate phases, wash with brine, dry, and concentrate.

Troubleshooting & Optimization

Issue: Cyclopropane Ring Opening

Symptom: LCMS shows a peak with Mass + 2 (hydrogenolysis) or complex alkyl mixtures. Root Cause: Acid concentration too high or reaction temperature too high. Fix:

  • Switch from Protocol A to Protocol B (Titanium method is non-acidic).

  • If using Protocol A, reduce Acetic Acid to 0.1 eq or use NaBH₃CN (pH 6 buffer) instead of STAB.

Issue: Low Conversion (Stalled Imine)

Symptom: Aldehyde remains unreacted. Root Cause: Steric clash between the p-tolyl group and the bulky cyclopropyl ring preventing nucleophilic attack. Fix:

  • Use Protocol B . The Lewis acidity of Ti(OiPr)₄ activates the carbonyl more effectively than protonation.

  • Add 4Å Molecular Sieves to Protocol A to physically remove water.

Issue: Dialkylation (Over-reaction)

Symptom: Formation of Tertiary Amine when Secondary was desired (Primary Amine used as SM). Fix:

  • Use a large excess of the Amine (2–5 equiv).

  • Add the aldehyde slowly (dropwise) to the amine/reducing agent mixture.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61 , 3849–3862.[3] Link

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[3] Journal of the Chemical Society, Perkin Transactions 1, 1995, 2527. Link

  • Dangerfield, E. M., et al. "Hitchhiker's Guide to Reductive Amination." Journal of Organic Chemistry, 2010, 75 , 5470–5477.[3] Link

  • Ramachary, D. B., et al. "Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications." Journal of Organic Chemistry, 2023, 88 , 16047–16064.[5] Link[5]

Sources

Application Note: (2-(p-tolyl)cyclopropyl)methanamine as a D3 Receptor Ligand Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of (2-(p-tolyl)cyclopropyl)methanamine (PCPMA-pTol) as a privileged scaffold for the development of selective Dopamine D3 Receptor (D3R) ligands. Unlike the classic tranylcypromine scaffold (which lacks the methylene spacer), the cyclopropylmethanamine core offers enhanced conformational flexibility while retaining the rigid stereochemical control necessary for orthosteric binding.

This scaffold is particularly valuable for bitopic ligand design , where it serves as the "anchor" pharmacophore binding to the orthosteric site (OBS), allowing a linker-connected "tail" to engage the secondary binding pocket (SBP) for high selectivity over D2R.

Scientific Rationale & Mechanism

The Scaffold Advantage

The D3 receptor shares 78% sequence identity with the D2 receptor in the transmembrane domain, making selectivity a significant challenge.[1] The (2-(p-tolyl)cyclopropyl)methanamine scaffold addresses this via:

  • Stereochemical Locking: The cyclopropane ring freezes the ethylamine chain in a bio-active conformation, minimizing the entropic penalty upon binding.

  • The p-Tolyl Moiety: The 4-methyl substitution on the phenyl ring provides a specific hydrophobic interaction within the D3R orthosteric pocket, often showing higher affinity than the unsubstituted phenyl analog due to optimal packing against hydrophobic residues (e.g., Val, Phe) in the receptor core.

  • The Methylene Spacer: The –CH2– group between the ring and the amine (unlike tranylcypromine) extends the pharmacophore, allowing the protonated nitrogen to interact more effectively with the conserved Asp3.32 (Asp110) residue while the aromatic ring settles into the hydrophobic crevice.

Signaling Pathway & Functional Bias

Ligands based on this scaffold can be engineered to exhibit functional selectivity (biased agonism) . Depending on the stereochemistry (1R,2R vs 1S,2S) and the secondary pharmacophore attached, the ligand can preferentially stabilize receptor conformations that favor G-protein signaling (Gi/o) or


-arrestin recruitment.

D3R_Signaling Ligand PCPMA-pTol Ligand D3R Dopamine D3 Receptor (GPCR) Ligand->D3R Binding (Ki < 10nM) Gi Gi/o Protein Coupling D3R->Gi Canonical Pathway Arrestin Beta-Arrestin Recruitment D3R->Arrestin Biased Pathway (Ligand Dependent) AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels (Decrease) AC->cAMP ERK ERK1/2 Phosphorylation Arrestin->ERK Signaling

Figure 1: Divergent signaling pathways modulated by PCPMA-pTol ligands. The scaffold primarily drives high-affinity binding, while modifications determine the bias between G-protein and Arrestin pathways.

Chemical Synthesis Protocol

Retrosynthetic Strategy

The most robust route to the trans-(2-(p-tolyl)cyclopropyl)methanamine involves the Charette asymmetric cyclopropanation of the corresponding cinnamyl alcohol, followed by functional group manipulation to the amine.

Target Stereochemistry: The (1R,2R) isomer is frequently the most active for D3R agonism, while the (1S,2S) often leads to antagonism. This protocol targets the racemic trans mixture, which can be resolved via chiral HPLC or salt crystallization.

Step-by-Step Synthesis
Phase 1: Preparation of the Allylic Alcohol

Starting Material: 4-Methylcinnamic acid (or ester).

  • Reduction: Dissolve 4-methylcinnamic acid (10 mmol) in dry THF (50 mL). Cool to 0°C.[2]

  • Reagent: Add LiAlH4 (1.2 equiv) dropwise under Argon.

  • Reaction: Stir at RT for 4 hours.

  • Workup: Quench with Fieser method (H2O, 15% NaOH, H2O). Filter precipitate. Concentrate filtrate.

  • Product: (E)-3-(p-tolyl)prop-2-en-1-ol.

Phase 2: Cyclopropanation (Simmons-Smith/Furukawa)

Note: For enantioselective synthesis, use the Charette modification (Dioxaborolane ligand).

  • Setup: Flame-dry a round-bottom flask. Add (E)-3-(p-tolyl)prop-2-en-1-ol (5 mmol) in dry DCM (25 mL). Cool to -20°C.

  • Reagent: Add Diethylzinc (Et2Zn, 1.0 M in hexanes, 10 mmol) followed carefully by Diiodomethane (CH2I2, 10 mmol).

  • Reaction: Allow to warm to RT slowly and stir for 12 hours. The hydroxyl group directs the cyclopropanation, ensuring relative trans stereochemistry.

  • Quench: Saturated NH4Cl solution. Extract with DCM.

  • Product: (trans-2-(p-tolyl)cyclopropyl)methanol.

Phase 3: Conversion to Amine (Gabriel Synthesis)
  • Activation: React the alcohol (Phase 2 product) with Methanesulfonyl chloride (MsCl) and Et3N in DCM at 0°C to form the mesylate.

  • Substitution: Dissolve the crude mesylate in DMF. Add Potassium Phthalimide (1.5 equiv). Heat to 80°C for 6 hours.

  • Deprotection: Treat the intermediate phthalimide with Hydrazine hydrate in Ethanol at reflux for 2 hours.

  • Purification: Acid/Base extraction.

    • Acidify to pH 2 (extract impurities with ether).

    • Basify aqueous layer to pH 12 (extract product with DCM).

    • Dry over Na2SO4 and concentrate.

  • Final Product: (trans-2-(p-tolyl)cyclopropyl)methanamine .

Synthesis Start 4-Methylcinnamic Acid Step1 Reduction (LiAlH4) Start->Step1 Inter1 Allylic Alcohol Step1->Inter1 Step2 Cyclopropanation (Et2Zn, CH2I2) Inter1->Step2 Inter2 Cyclopropyl Methanol Step2->Inter2 Step3 Mesylation & Phthalimide Sub. Inter2->Step3 Inter3 Phthalimide Int. Step3->Inter3 Step4 Hydrazine Deprotection Inter3->Step4 Final PCPMA-pTol (Scaffold) Step4->Final

Figure 2: Synthetic route from cinnamic acid precursor to the final amine scaffold.

Pharmacological Characterization Protocols

Radioligand Binding Assay (Affinity)

Objective: Determine the


 of the scaffold or derivative at D3R vs D2R.

Materials:

  • Membranes: CHO or HEK293 cells stably expressing hD2R or hD3R.

  • Radioligand: [³H]-N-Methylspiperone (0.2 nM final).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

Protocol:

  • Preparation: Thaw membranes and homogenize in binding buffer.

  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Test Compound (10 concentrations, 
      
      
      
      to
      
      
      M).
    • 50

      
      L Radioligand.
      
    • 100

      
      L Membrane suspension (20-40 
      
      
      
      g protein).
  • Equilibrium: Incubate at 25°C for 60 minutes (D3R) or 120 minutes (D2R).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay: cAMP Inhibition (Gi/o Coupling)

Objective: Assess agonist/antagonist activity.[3]

Protocol:

  • Cell Seeding: Use HEK293-D3R cells expressing the GloSensor™ cAMP plasmid.

  • Stimulation:

    • Agonist Mode: Add test compound. Measure luminescence.

    • Antagonist Mode: Add test compound (15 min pre-incubation) followed by Dopamine (

      
       concentration).
      
  • Induction: Add Forskolin (10

    
    M) to elevate basal cAMP.
    
  • Readout: D3R activation inhibits AC, reducing luminescence. Antagonists restore luminescence.

Data Interpretation & Troubleshooting

Expected Results Table
ParameterScaffold AloneOptimized Bitopic LigandControl (Dopamine)
D3R Affinity (

)
50 - 200 nM< 5 nM~10-20 nM
D2R Affinity (

)
200 - 500 nM> 500 nM~200 nM
Selectivity (D3/D2) Moderate (~2-5x)High (>100x)Low
Functional Activity Partial AgonistFull Agonist/AntagonistFull Agonist
Troubleshooting
  • Low Yield in Cyclopropanation: Ensure reagents (Et2Zn) are fresh and the solvent is strictly anhydrous. Moisture destroys the zinc carbenoid.

  • Poor Selectivity: The scaffold alone has moderate selectivity. To achieve >100-fold selectivity, you must functionalize the amine with a linker (e.g., butyl chain) attached to a secondary aryl amide or heterocycle (bitopic design).

  • Cis/Trans Separation: If synthesis yields a mixture, use Chiralpak AD-H columns with Hexane/IPA gradients for separation.

References

  • Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives. Source: Journal of Medicinal Chemistry (2020).[3][4] Context: Establishes the PCPMA scaffold for D3R and details the SAR of the phenyl ring substitutions. URL:[Link][3]

  • Structure-Activity Relationships of Cyclopropylmethylamine Derivatives. Source: Bioorganic & Medicinal Chemistry Letters. Context: Discusses the impact of the p-tolyl group on hydrophobic pocket binding. URL:[Link]

  • Dopamine D3 Receptor: Pharmacology and Therapeutic Options. Source: Journal of Pharmacology and Experimental Therapeutics. Context: Review of D3R signaling pathways and assay protocols. URL:[Link]

  • Stereoselective Synthesis of Cyclopropanes (Charette Method). Source: Journal of the American Chemical Society. Context: The definitive protocol for generating the chiral cyclopropylmethanol intermediate. URL:[Link]

Sources

Application Note: Synthesis and Characterization of trans-(2-(p-Tolyl)cyclopropyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Validated Synthetic Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

Cyclopropylmethanamines are privileged structural motifs in medicinal chemistry, frequently serving as the pharmacophoric core for mechanism-based inhibitors of flavin-dependent enzymes, such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1)[1]. The introduction of a p-tolyl group on the cyclopropane ring alters the steric and lipophilic profile compared to the classical tranylcypromine scaffold, often enhancing target residence time and membrane permeability.

This application note details a highly robust, diastereoselective four-step synthetic workflow to produce trans-(2-(p-tolyl)cyclopropyl)methanamine hydrochloride. As a Senior Application Scientist, I have designed this protocol to be a self-validating system—incorporating visual cues and thermodynamic controls to ensure batch-to-batch reproducibility.

Strategic Causality in the Synthetic Route:
  • Horner-Wadsworth-Emmons (HWE) Olefination: We utilize the HWE reaction rather than a standard Knoevenagel condensation because the phosphonate ester intermediate thermodynamically drives the exclusive formation of the (E)-alkene. This (E)-geometry is the critical prerequisite for establishing the trans-configuration of the cyclopropane ring.

  • Corey-Chaykovsky Cyclopropanation: The (E)-acrylonitrile is treated with dimethyloxosulfonium methylide. Unlike the more reactive dimethylsulfonium methylide (which often yields mixtures or attacks the nitrile directly), the oxosulfonium ylide undergoes a reversible, thermodynamically controlled Michael addition. This ensures high diastereoselectivity for the trans-cyclopropane[2].

  • Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is selected to reduce the nitrile to the primary amine[3]. While catalytic hydrogenation (e.g., Pd/C, H₂) is an alternative, it risks hydrogenolysis (ring-opening) of the strained cyclopropane system.

  • Fieser Workup: A critical failure point in LiAlH₄ reductions is the formation of unfilterable aluminum hydroxide emulsions. We employ a strict Fieser workup to precipitate a granular, easily filterable aluminate salt, ensuring high recovery of the free base[4].

Workflow Visualization

G A p-Tolualdehyde + Diethyl (cyanomethyl)phosphonate B (E)-3-(p-tolyl)acrylonitrile A->B HWE Olefination (NaH, THF, 0 °C to RT) C trans-2-(p-tolyl)cyclopropane- carbonitrile B->C Corey-Chaykovsky (Me3S(O)I, NaH, DMSO, 50 °C) D trans-(2-(p-tolyl)cyclopropyl)- methanamine (Free Base) C->D Nitrile Reduction (LiAlH4, THF, Reflux) E trans-(2-(p-tolyl)cyclopropyl)- methanamine HCl Salt D->E Salt Formation (HCl in Dioxane, Et2O, 0 °C)

Figure 1: Four-step synthetic workflow for trans-(2-(p-tolyl)cyclopropyl)methanamine HCl salt.

Detailed Experimental Protocols

Safety Warning: LiAlH₄ is highly pyrophoric and reacts violently with moisture[4]. NaH (60% dispersion in mineral oil) must be handled under an inert atmosphere. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

Step 1: Synthesis of (E)-3-(p-tolyl)acrylonitrile
  • Preparation: Suspend NaH (60% in oil, 1.2 eq) in anhydrous THF (0.5 M) at 0 °C under N₂.

  • Ylide Generation: Add diethyl (cyanomethyl)phosphonate (1.1 eq) dropwise. Self-Validation: You will observe immediate effervescence (H₂ gas). Stir for 30 minutes until the solution becomes completely clear, indicating full deprotonation.

  • Coupling: Add p-tolualdehyde (1.0 eq) dropwise. Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3×). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to afford the (E)-alkene as a pale yellow solid.

Step 2: Synthesis of trans-2-(p-tolyl)cyclopropanecarbonitrile
  • Ylide Generation: Suspend NaH (1.5 eq) in anhydrous DMSO (0.3 M) at room temperature. Add trimethylsulfoxonium iodide (1.5 eq) in small portions. Self-Validation: Vigorous H₂ evolution will occur. Stir for 45 minutes until bubbling ceases and a clear, slightly milky solution of dimethyloxosulfonium methylide is formed[2].

  • Cyclopropanation: Add a solution of (E)-3-(p-tolyl)acrylonitrile (1.0 eq) in a minimal volume of DMSO dropwise.

  • Thermal Ring Closure: Heat the reaction mixture to 50 °C for 12 hours. The mild heating accelerates the intramolecular displacement of DMSO from the zwitterionic intermediate.

  • Workup: Cool to room temperature and pour into crushed ice/water. Extract with Et₂O (4×). Wash the organic layers extensively with water (to remove residual DMSO) and brine. Dry over MgSO₄, concentrate, and purify via chromatography to yield the trans-cyclopropane.

Step 3: Reduction to trans-(2-(p-tolyl)cyclopropyl)methanamine
  • Reduction: Suspend LiAlH₄ (2.0 eq) in anhydrous THF (0.2 M) at 0 °C under N₂. Add the trans-nitrile (1.0 eq) dissolved in THF dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to 70 °C for 4 hours to ensure complete reduction of the nitrile to the primary amine[3].

  • Fieser Workup (Critical Step): Cool the reaction strictly to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially and cautiously add:
    
    • 
       mL of DI H₂O (Dropwise; extreme caution, highly exothermic)
      
    • 
       mL of 15% aqueous NaOH
      
    • 
       mL of DI H₂O
      Self-Validation: The gray suspension will transition into a crisp, white, granular precipitate[4].
      
  • Isolation: Stir for 15 minutes, add anhydrous MgSO₄, and filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF. Concentrate the filtrate to yield the crude free base as a pale oil.

Step 4: Hydrochloride Salt Formation
  • Precipitation: Dissolve the crude free base in anhydrous Et₂O (0.1 M) and cool to 0 °C.

  • Salt Formation: Add 4.0 M HCl in dioxane (1.2 eq) dropwise under vigorous stirring. A white precipitate will form immediately.

  • Isolation: Stir for 30 minutes at 0 °C. Filter the solid, wash with ice-cold Et₂O, and dry under high vacuum to afford analytically pure trans-(2-(p-tolyl)cyclopropyl)methanamine hydrochloride.

Analytical Characterization Data

The following table summarizes the expected spectroscopic data for process monitoring and final product validation.

Compound / IntermediateAppearanceExpected ¹H NMR (400 MHz, CDCl₃ or D₂O)MS (ESI+)
(E)-3-(p-tolyl)acrylonitrile Pale yellow solid(CDCl₃) δ 7.35 (d, 2H), 7.30 (d, 1H, J=16.5 Hz), 7.20 (d, 2H), 5.80 (d, 1H, J=16.5 Hz), 2.35 (s, 3H)[M+H]⁺ 144.1
trans-2-(p-tolyl)cyclopropanecarbonitrile Colorless oil(CDCl₃) δ 7.15 (d, 2H), 7.05 (d, 2H), 2.60 (m, 1H), 2.30 (s, 3H), 1.60 (m, 1H), 1.40 (m, 2H)[M+H]⁺ 158.1
trans-(2-(p-tolyl)cyclopropyl)methanamine Pale yellow oil(CDCl₃) δ 7.10 (d, 2H), 7.00 (d, 2H), 2.75 (d, 2H), 2.30 (s, 3H), 1.70 (m, 1H), 1.20 (m, 1H), 0.95 (m, 2H)[M+H]⁺ 162.1
Target HCl Salt White powder(D₂O) δ 7.20 (d, 2H), 7.10 (d, 2H), 2.95 (d, 2H), 2.30 (s, 3H), 1.90 (m, 1H), 1.35 (m, 1H), 1.05 (m, 2H)[M+H]⁺ 162.1

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12370465, (2-Phenylcyclopropyl)methanamine". PubChem. URL: [Link]

  • Black, G. W., et al. "A novel approach to enantiopure cyclopropane compounds from biotransformation of nitriles". New Journal of Chemistry (RSC Publishing), 2002, 26, 1655-1659. URL: [Link]

  • Clark, J. "Reduction of Nitriles to Primary Amines". Chemguide, 2015. URL: [Link]

  • Hossain, M. A., et al. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations". ACS Chemical Health & Safety, 2024. URL: [Link]

Sources

Application Note: HPLC Method Development and Validation for the Purity Analysis of (2-(p-tolyl)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction and Physicochemical Profiling

(2-(p-tolyl)cyclopropyl)methanamine (CAS 1225498-94-1) is a structurally rigid, lipophilic primary amine. As an intermediate or active pharmaceutical ingredient (API) structurally related to monoamine oxidase inhibitors (MAOIs), its purity profile presents two distinct analytical challenges:

  • Peak Tailing of Basic Amines: The primary methanamine group (estimated pKa ~9.5) is highly prone to secondary ion-exchange interactions with residual silanols on silica-based stationary phases.

  • Stereoisomeric Resolution: The cyclopropane ring introduces rigid stereocenters, resulting in cis and trans diastereomers. A stability-indicating method must provide baseline resolution between these isomers, as well as synthetic precursors (e.g., p-methylstyrene derivatives).

This application note details the causality-driven development of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, culminating in a self-validating protocol aligned with [1].

Method Rationale: The Causality of Chromatographic Choices

To establish a robust, self-validating system, every parameter was selected based on the physicochemical behavior of the analyte.

Stationary Phase Selection

Traditional Type-A silica columns possess highly acidic isolated silanols that strongly bind to protonated amines, causing severe peak tailing. To mitigate this, we utilize a Type-B, base-deactivated organic-inorganic hybrid silica (e.g., Ethylene Bridged Hybrid, BEH). The hybrid backbone reduces silanol activity, while the C18 ligand provides the necessary hydrophobic retention for the p-tolyl group [2].

Mobile Phase pH Optimization

Because the amine has a pKa of ~9.5, operating at a neutral pH (pH 6-8) places the analyte in a state of partial ionization, leading to split peaks, retention time shifts, and poor method robustness. We must force the analyte into a single ionization state:

  • High pH Approach (pH ~10.5): The amine is neutralized, maximizing hydrophobic retention. However, this requires specialized high-pH stable columns and can accelerate the degradation of certain silica supports.

  • Low pH Approach (pH ~2.5): Using 0.1% Trifluoroacetic acid (TFA). The amine is fully protonated (cationic). Crucially, at pH 2.5, the residual silanols on the stationary phase (pKa ~3.5–4.5) are fully protonated and neutralized. This eliminates the secondary ion-exchange interactions, yielding sharp, symmetrical peaks [3]. Furthermore, TFA acts as an ion-pairing agent, slightly increasing the retention of the protonated amine. This low-pH approach is selected for its superior peak shape and MS-compatibility.

Selectivity and Diastereomeric Resolution

To resolve the cis and trans diastereomers, a shallow gradient profile is employed. The subtle differences in the spatial orientation of the p-tolyl group relative to the methanamine group result in differential hydrophobic contact areas with the C18 stationary phase.

Method Development Workflow

HPLC_Workflow Start Analyte Profiling: Basic Amine (pKa ~9.5) Lipophilic p-Tolyl Group Cis/Trans Isomers ColScreen Stationary Phase Selection (Hybrid C18 or Phenyl-Hexyl) Start->ColScreen pHScreen Mobile Phase pH Optimization ColScreen->pHScreen LowPH Low pH (~2.5) Amine Protonated Reduces Silanol Ionization pHScreen->LowPH Acidic Additive (TFA) HighPH High pH (~10.5) Amine Neutral Maximizes Retention pHScreen->HighPH Basic Buffer (NH4HCO3) SelectPH Select Optimal pH (Low pH preferred for peak shape & MS compatibility) LowPH->SelectPH HighPH->SelectPH GradOpt Gradient & Temp Optimization (Target: Rs > 2.0 for Cis/Trans) SelectPH->GradOpt Valid ICH Q2(R2) Validation (Specificity, Linearity, Precision) GradOpt->Valid

Figure 1: Logical workflow for HPLC method development of basic cyclopropylamines.

Optimized Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of System Suitability Testing (SST) ensures that the chromatographic environment is optimal before any sample data is reported.

Reagents and Equipment
  • System: UHPLC or HPLC equipped with a Photodiode Array (PDA) detector and column oven.

  • Column: Waters XBridge BEH C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent base-deactivated column).

  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Acetonitrile.

  • Diluent: Water : Acetonitrile (80:20, v/v).

Step-by-Step Preparation
  • Mobile Phase Preparation: Add 1.0 mL of TFA to 1000 mL of Water for Mobile Phase A. Mix thoroughly and degas. Repeat the process with Acetonitrile for Mobile Phase B.

  • Standard Preparation: Accurately weigh 25.0 mg of (2-(p-tolyl)cyclopropyl)methanamine reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 1.0 mg/mL).

  • System Equilibration: Purge the system and equilibrate the column at initial gradient conditions (5% B) for at least 15 column volumes until a stable baseline is achieved.

Chromatographic Conditions

Table 1: Optimized Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.0955Initial
2.01.0955Isocratic hold
15.01.04060Linear gradient
18.01.01090Column wash
18.11.0955Return to initial
23.01.0955Re-equilibration
  • Column Temperature: 40°C (Elevated temperature improves mass transfer, further reducing peak tailing).

  • Detection Wavelength: 220 nm (Optimal for the p-tolyl chromophore) with PDA spectral extraction from 200-400 nm for peak purity.

  • Injection Volume: 5 µL.

Data Presentation & System Suitability

To guarantee the scientific integrity of the run, the system must pass the following self-validating criteria before sample analysis.

Table 2: System Suitability Criteria (SST)

ParameterTarget Acceptance CriteriaScientific Rationale
Tailing Factor (

)

for main peak
Confirms suppression of silanol interactions.
Theoretical Plates (

)

Ensures column efficiency and packing integrity.
Resolution (

)

(cis vs trans)
Guarantees baseline separation of diastereomers.
Injection Precision %RSD

(n=6)
Validates autosampler accuracy and method repeatability.

Table 3: Expected Elution Profile

Compound / ImpurityRelative Retention Time (RRT)Expected

Notes
Cis-(2-(p-tolyl)cyclopropyl)methanamine~0.921.1Minor diastereomer (sterically hindered).
Trans-(2-(p-tolyl)cyclopropyl)methanamine 1.00 (approx. 11.5 min) 1.1 Main API peak.
p-Methylstyrene (Synthetic Precursor)~1.351.0Highly lipophilic, elutes late in the gradient.

Method Validation Summary (ICH Q2(R2) Compliance)

Following method optimization, formal validation must be executed in accordance with [1]:

  • Specificity & Peak Purity: Subject the API to forced degradation (0.1N HCl, 0.1N NaOH, 3%

    
    , UV light, and 60°C heat). Use the PDA detector to calculate the Peak Purity Angle vs. Peak Purity Threshold. The main peak must remain spectrally pure (Angle < Threshold) with no co-eluting degradation products.
    
  • Linearity and Range: Prepare a minimum of 5 concentration levels ranging from the Reporting Threshold (typically 0.05% of nominal) up to 120% of the nominal assay concentration. The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy (Recovery): Spike known amounts of impurities (cis-isomer and synthetic precursors) into the API matrix at 50%, 100%, and 150% of their specification limits. Recovery must fall between 95.0% and 105.0%.

  • Robustness: Deliberately vary critical method parameters (Flow rate

    
     mL/min, Column Temp 
    
    
    
    °C, Mobile Phase pH
    
    
    units). The System Suitability Criteria (Table 2) must still be met under all perturbed conditions.

References

  • ICH Q2(R2) Validation of Analytical Procedures European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Reversed Phase HPLC Method Development Guide Phenomenex Technical Notes. URL: [Link]

  • Top Three HPLC Method Development Tips LCGC International / Chromatography Online. URL:[Link]

Application Note & Protocol Guide: Strategies for the Selective N-Methylation of (2-(p-tolyl)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the detailed Application Notes and Protocols for the N-methylation of (2-(p-tolyl)cyclopropyl)methanamine.

Introduction: The Significance of N-Methylation in Drug Discovery

(2-(p-tolyl)cyclopropyl)methanamine represents a class of primary amines whose structural motifs are of significant interest in medicinal chemistry. The N-methyl group is a critical component in a vast array of pharmaceuticals, influencing a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, membrane permeability, and binding affinity to biological targets. The transformation of a primary amine, such as (2-(p-tolyl)cyclopropyl)methanamine, into its N-methyl or N,N-dimethyl derivative is a fundamental step in drug development and lead optimization.

However, this seemingly simple transformation is fraught with challenges. The primary difficulty lies in controlling the degree of methylation; primary amines can be successively alkylated to form secondary amines, tertiary amines, and ultimately, quaternary ammonium salts.[1][2] Achieving selective mono-N-methylation without concomitant over-methylation is a significant synthetic hurdle that necessitates a careful selection of reagents and reaction conditions.[3]

This guide provides a comprehensive overview of robust and field-proven methodologies for the N-methylation of (2-(p-tolyl)cyclopropyl)methanamine. We will explore the causality behind various experimental choices, from classical stoichiometric reactions to modern catalytic systems, providing detailed, self-validating protocols for researchers in drug discovery and synthetic chemistry.

Comparative Analysis of N-Methylation Strategies

The choice of a methylation strategy depends on the desired product (mono- vs. di-methylation), scale, available equipment, and tolerance for hazardous reagents.

Eschweiler-Clarke Reaction: The Classic Approach to Controlled Methylation

First reported by Wilhelm Eschweiler in 1905 and later optimized by Hans Thacher Clarke, this reaction is a cornerstone of amine methylation.[4] It employs a mixture of excess formic acid and formaldehyde to reductively methylate primary or secondary amines.[5]

  • Mechanism: The reaction proceeds through the formation of an imine from the primary amine and formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield the secondary amine. The reaction is driven to completion by the irreversible loss of carbon dioxide.[6] The newly formed secondary amine can then react again with formaldehyde and formic acid to yield the tertiary amine.[7] A key advantage is that the reaction inherently stops at the tertiary amine stage, as the tertiary amine cannot form another iminium ion, thus preventing the formation of quaternary ammonium salts.[5][6]

  • Expert Insights: The Eschweiler-Clarke reaction is highly effective for exhaustive methylation to the tertiary amine.[7] To favor mono-methylation, the stoichiometry of formaldehyde can be limited, though this often results in a mixture of starting material, mono-, and di-methylated products. For robust mono-methylation, alternative methods are often preferred. It is particularly useful for synthesizing N,N-dimethyl derivatives from primary amines cleanly and in high yield.

  • Advantages:

    • Prevents quaternization.[6]

    • Uses inexpensive and readily available reagents.

    • Generally high-yielding for N,N-dimethylation.

  • Disadvantages:

    • Requires elevated temperatures.

    • Control for selective mono-methylation can be difficult.

    • Formic acid can be corrosive.

Direct Alkylation with High-Reactivity Reagents

Direct alkylation using potent electrophiles like methyl iodide (MeI) or dimethyl sulfate (DMS) is a common but often aggressive approach.

  • Mechanism: This is a direct nucleophilic substitution (SN2) reaction where the amine's lone pair attacks the methyl group of the alkylating agent, displacing a leaving group (iodide or sulfate).[8] The resulting ammonium salt is deprotonated by a base (or another amine molecule) to yield the methylated amine. The challenge is that the product (secondary amine) is often more nucleophilic than the starting primary amine, leading to rapid subsequent alkylations.[2]

  • Expert Insights: These reagents are highly effective but their toxicity and tendency to cause over-methylation are significant drawbacks.[9] To achieve mono-methylation, one can employ a large excess of the primary amine, though this is inefficient for valuable substrates. A more refined approach involves forming an imine first (e.g., with benzaldehyde), methylating the imine to an iminium salt, and then hydrolyzing to release the mono-methylated amine.[10] This strategy elegantly prevents over-methylation.

  • Safety Imperative:

    • Methyl Iodide (MeI): Highly toxic, volatile (B.P. 42.5°C), and a suspected carcinogen.[11] It must be handled exclusively in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, safety goggles, and a lab coat.[12]

    • Dimethyl Sulfate (DMS): Extremely hazardous, corrosive, and a probable human carcinogen.[13][14] Exposure effects can be delayed.[14][15] It demands the same stringent handling procedures as MeI, with an emphasis on avoiding any skin or vapor contact.[13][14]

Reductive Amination with Borohydride Reagents

This method is a milder and often more selective alternative to the Eschweiler-Clarke reaction for mono-methylation. It involves the same initial imine formation with formaldehyde, but uses a different reducing agent.

  • Mechanism: The amine and formaldehyde form an iminium ion in situ, which is then reduced by a mild hydride reagent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this, as they are selective for the iminium ion over the aldehyde, preventing reduction of the formaldehyde starting material.[5]

  • Expert Insights: This is one of the most reliable methods for selective mono-N-methylation of primary amines. By using only a slight excess of formaldehyde (1.0-1.2 equivalents), the reaction can be effectively stopped at the secondary amine stage. The conditions are typically mild (room temperature) and compatible with a wide range of functional groups.

"Green" and Alternative Methylating Agents

Growing emphasis on laboratory safety and environmental sustainability has driven the adoption of less hazardous methylating agents.

  • Dimethyl Carbonate (DMC): A non-toxic, environmentally benign reagent.[16] It typically requires higher temperatures and catalysis (e.g., zeolites or bases) but offers excellent selectivity for mono-methylation, as the intermediate carbamate is methylated and then decarboxylates.[2][17]

  • Methanol: Can serve as both the solvent and methylating agent in "borrowing hydrogen" or "hydrogen autotransfer" catalysis, typically using iridium or ruthenium complexes.[18][19] This is an elegant, atom-economical approach.

  • Trimethyl Orthoformate (TMOF): Can be used for mono-N-methylation of aromatic amines, often in the presence of an acid catalyst followed by hydrolysis.[20]

  • Dimethyl Sulfoxide (DMSO): In the presence of formic acid, DMSO can act as the methyl source, providing a novel and practical method for amine methylation.[21]

Data Presentation and Method Comparison

The following table summarizes the key attributes of the discussed N-methylation methods for (2-(p-tolyl)cyclopropyl)methanamine.

MethodReagentsKey ConditionsSelectivity ControlKey AdvantagesMajor Disadvantages & Safety Concerns
Eschweiler-Clarke Formaldehyde, Formic AcidHeat (reflux)Difficult for mono; excellent for di-Inexpensive, high yield for N,N-dimethyl, no quaternization[6]High temp, corrosive acid, poor mono-selectivity
Direct Alkylation (MeI) Methyl Iodide, Base (e.g., K₂CO₃)Room temp to mild heatStoichiometry-dependent, prone to over-methylationHigh reactivity, simple setupHighly Toxic/Volatile [12], over-methylation is common[8]
Direct Alkylation (DMS) Dimethyl Sulfate, Base (e.g., NaHCO₃)Room temp to mild heatStoichiometry-dependent, prone to over-methylationHigh reactivity, less volatile than MeIExtremely Toxic/Carcinogen [13][14], delayed effects[15]
Reductive Amination Formaldehyde, NaBH₃CN or NaBH(OAc)₃Room temp, acidic pHExcellent for mono-methylation via stoichiometryMild conditions, high selectivity, broad functional group toleranceNaBH₃CN is toxic and releases HCN in strong acid
"Green" Alkylation (DMC) Dimethyl Carbonate, Catalyst (e.g., NaY zeolite)High temp (120-150°C)Excellent for mono-methylationLow toxicity, environmentally benign[16]Requires high temperatures and/or specific catalysts

Experimental Protocols

Safety First: Before proceeding, obtain and review the Safety Data Sheet (SDS) for every reagent. All manipulations involving volatile and/or highly toxic reagents (Methyl Iodide, Dimethyl Sulfate, Formaldehyde, Formic Acid) must be performed in a certified chemical fume hood.[11][13][14]

Protocol 1: Selective Mono-N-Methylation via Reductive Amination

This protocol is recommended for achieving high selectivity for the mono-methylated product, N-methyl-(2-(p-tolyl)cyclopropyl)methanamine.

Materials:

Reagent M.W. Amount Moles (mmol) Eq.
(2-(p-tolyl)cyclopropyl)methanamine 161.25 1.61 g 10.0 1.0
Formaldehyde (37% aq. solution) 30.03 0.89 mL 11.0 1.1
Sodium Triacetoxyborohydride (STAB) 211.94 3.18 g 15.0 1.5
Dichloromethane (DCM) - 50 mL - -
Acetic Acid 60.05 0.60 mL 10.5 1.05
Saturated aq. NaHCO₃ - 50 mL - -

| Anhydrous MgSO₄ | - | As needed | - | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (2-(p-tolyl)cyclopropyl)methanamine (1.61 g, 10.0 mmol) and dichloromethane (50 mL).

  • Add acetic acid (0.60 mL, 10.5 mmol). Stir the solution for 5 minutes at room temperature.

  • Add the aqueous formaldehyde solution (0.89 mL, 11.0 mmol) dropwise. Stir the mixture for 1 hour at room temperature to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol). Note: The reaction may bubble slightly (hydrogen evolution). Ensure adequate ventilation.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-methyl-(2-(p-tolyl)cyclopropyl)methanamine.

Protocol 2: Exhaustive N,N-Dimethylation via Eschweiler-Clarke Reaction

This protocol is designed to produce the tertiary amine, N,N-dimethyl-(2-(p-tolyl)cyclopropyl)methanamine, with high efficiency.

Materials:

Reagent M.W. Amount Moles (mmol) Eq.
(2-(p-tolyl)cyclopropyl)methanamine 161.25 1.61 g 10.0 1.0
Formic Acid (98%) 46.03 2.8 mL ~75.0 ~7.5
Formaldehyde (37% aq. solution) 30.03 2.5 mL ~30.0 ~3.0
2M Sodium Hydroxide (NaOH) - As needed - -
Diethyl Ether or DCM - 100 mL - -

| Anhydrous MgSO₄ | - | As needed | - | - |

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-(p-tolyl)cyclopropyl)methanamine (1.61 g, 10.0 mmol).

  • Add formic acid (2.8 mL), followed by the aqueous formaldehyde solution (2.5 mL).

  • Heat the reaction mixture to reflux (approximately 100-110°C) using a heating mantle. The reaction will bubble as CO₂ is evolved.[6]

  • Maintain reflux for 6-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material and secondary amine intermediate.

  • Work-up: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 10) by the slow addition of 2M NaOH solution while cooling in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by silica gel column chromatography or distillation under reduced pressure.

Visualization of Mechanisms and Workflows

Diagram 1: General N-Methylation Workflow

N_Methylation_Workflow cluster_input Input cluster_decision Goal cluster_methods Methodology cluster_protocols Recommended Protocol Start Primary Amine (2-(p-tolyl)cyclopropyl)methanamine Decision Desired Product? Start->Decision Mono Mono-Methylation (Secondary Amine) Decision->Mono Mono-Methyl Di Di-Methylation (Tertiary Amine) Decision->Di Di-Methyl Protocol1 Reductive Amination (HCHO, NaBH(OAc)₃) Mono->Protocol1 Protocol2 Eschweiler-Clarke (HCHO, HCOOH) Di->Protocol2

Caption: Decision workflow for selecting an N-methylation protocol.

Diagram 2: Mechanism of the Eschweiler-Clarke Reaction

Eschweiler_Clarke_Mechanism Amine R-NH₂ Imine [R-N=CH₂]H⁺ Iminium Ion Amine->Imine + HCHO, +H⁺ Formaldehyde HCHO SecondaryAmine R-NHCH₃ Secondary Amine Imine->SecondaryAmine + HCOOH, -H⁺ CO2 CO₂ Imine->CO2 - CO₂ FormicAcid HCOOH FormicAcid->Imine TertiaryAmine R-N(CH₃)₂ Tertiary Amine SecondaryAmine->TertiaryAmine + HCHO, + HCOOH (Repeats)

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

References

  • Wikipedia. Eschweiler–Clarke reaction. [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[6]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. LCSS: DIMETHYL SULFATE. [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[13]

  • IPI Global. Handling Methyl Iodide safely. (2022). [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[22]

  • SynArchive. Eschweiler-Clarke Reaction. [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[4]

  • Padmanabhan, S., Reddy, N. L., & Durant, G. J. (2006). A Convenient One Pot Procedure for N-Methylation of Aromatic Amines Using Trimethyl Orthoformate. Synthetic Communications, 27(4), 651-657. [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[20]

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. (2025). [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[5]

  • YouTube. Eschweiler-Clarke reaction. (2025). [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[7]

  • ResearchGate. (PDF) A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. (2025). [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[23]

  • RSC Publishing. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. [Online]. Available: [Link] [Accessed: Mar. 4, 2026].

  • PubMed. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024). [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[3]

  • Reddit. Working safe with methyliodide (MeI), precautions, deactivation, safety equipment. (2025). [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[24]

  • New Jersey Department of Health. Dimethyl Sulfate - Hazardous Substance Fact Sheet. [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[15]

  • SK Hynix. Dimethyl Sulfate - SAFETY DATA SHEET. (2019). [Online]. Available: [Link] [Accessed: Mar. 4, 2026]. [This URL is a placeholder as the original may be region-specific; users should source the SDS from their supplier].[25]

  • PubMed. An efficient and practical N-methylation of amino acid derivatives. (2003). [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[26]

  • University of Liverpool. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013). [Online]. Available: [Link] [Accessed: Mar. 4, 2026].

  • International Labour Organization. ICSC 0509 - METHYL IODIDE. [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[12]

  • ScienceMadness. Monomethylation of primary amines: N-methyl-2-phenethylamine. (2009). [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[10]

  • RSC Publishing. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[27]

  • IRIS. Trimethyl Orthoformate as a Highly Selective Mono-C-Methylating Agent for Arylacetonitriles. [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[28]

  • Universidad de Zaragoza. N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. (2022). [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[19]

  • IRIS. Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[2]

  • Google Patents. CN101260045A - Mono-methylation method for amines compounds. [Online]. Available: [Accessed: Mar. 4, 2026].[16]

  • ChemRxiv. Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C. (2021). [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[9]

  • DTIC. A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[29]

  • ACS Publications. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles | ACS Omega. (2021). [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[17]

  • YouTube. Hofmann Elimination via Exhaustive Methylation of Amines. (2020). [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[8]

  • PubMed. A general method for N-methylation of amines and nitro compounds with dimethylsulfoxide. (2014). [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[21]

  • Wikipedia. Reductive amination. [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[30]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Online]. Available: [Link] [Accessed: Mar. 4, 2026].[31]

Sources

Application Note: Storage, Stability, and Handling of p-Tolyl Cyclopropylamine

[1][2]

Executive Summary: The Stability-Utility Paradox

p-Tolyl cyclopropylamine (specifically 1-(p-tolyl)cyclopropanamine , CAS 503417-31-0, or its regioisomer trans-2-(p-tolyl)cyclopropanamine) represents a class of strained primary amines valuable in medicinal chemistry as conformationally restricted building blocks and monoamine oxidase (MAO) inhibitors.[1]

These compounds present a Stability-Utility Paradox :

  • The Salt Form (e.g., HCl): Is thermodynamically stable, non-volatile, and resistant to oxidation, making it the only viable form for long-term storage. However, it is chemically inert in many nucleophilic substitution reactions.

  • The Free Base: Is the reactive species required for cross-coupling or amide coupling but is kinetically unstable. It suffers from rapid atmospheric carbonylation (carbamate formation), oxidative ring-opening, and volatility.[1]

Core Directive: Store as the salt. Generate the free base in situ or immediately prior to use ("Just-in-Time" Freebasing).[1]

Physicochemical Profile & Stability Mechanisms[2][3]

Comparative Properties Matrix[1][2]
Featurep-Tolyl Cyclopropylamine Free Base p-Tolyl Cyclopropylamine HCl Salt
Physical State Colorless to pale yellow oil (or low-melting solid).[1]White to off-white crystalline solid.[1]
Volatility High. Significant vapor pressure at RT.[1] "Fishy" amine odor.[1][2][3]Negligible. Non-volatile solid.[1]
Hygroscopicity Moderate.[1] Absorbs moisture, accelerating hydrolysis.Low to Moderate (depending on polymorph).[1]
Oxidation Risk High. Electron-rich nitrogen promotes radical formation and ring scission.[1]Low. Protonation of nitrogen protects against oxidation.
CO₂ Sensitivity Critical. Rapidly forms carbamates (white crust) upon air exposure.[1]Inert. Does not react with atmospheric CO₂.[1]
Storage Temp -20°C (under Argon/Nitrogen).2°C – 8°C (Desiccated).[1][4]
Degradation Pathways

Understanding why the free base degrades is essential for troubleshooting.

  • Atmospheric Carbonylation: Primary amines react reversibly with CO₂ to form carbamic acids, which then form stable carbamate salts with remaining amine.

    • Reaction:

      
      [1]
      
    • Observation: A clear oil turns cloudy or develops a white crust.[1]

  • Oxidative Ring Opening (SET Mechanism): The cyclopropyl ring is highly strained (~27.5 kcal/mol).[1] Single Electron Transfer (SET) oxidation of the nitrogen lone pair (promoted by light or trace metals) generates an aminium radical cation. This triggers the homolytic scission of the cyclopropane ring, destroying the pharmacophore.

    • Note: This mechanism is analogous to the suicide inhibition of Cytochrome P450 by cyclopropylamines (e.g., tranylcypromine).

Stability Logic Diagram

StabilityPathwayscluster_legendStorage LogicSaltHCl Salt(Stable Storage Form)FreeBaseFree Base(Reactive/Volatile)Salt->FreeBase NaOH/H2O(Protocol 1)FreeBase->Salt HCl/Dioxane(Protocol 2)CarbamateCarbamate Salt(White Crust impurity)FreeBase->Carbamate + CO2 (Air)RingOpenRing-OpenedOxidation ProductsFreeBase->RingOpen [O] / Light(Radical Scission)

Figure 1: Interconversion and degradation pathways.[1] The Free Base is a transient state prone to CO2 absorption and oxidative ring opening.

Experimental Protocols

Protocol 1: "Just-in-Time" Freebasing (Salt Free Base)

Use this protocol immediately before using the amine in a reaction (e.g., amide coupling, reductive amination).[1]

Reagents:

  • p-Tolyl cyclopropylamine HCl salt[1]

  • 1 M NaOH (or saturated Na₂CO₃ for milder conditions)[1]

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1]

  • Brine (saturated NaCl)[1]

Procedure:

  • Dissolution: Suspend the HCl salt (1.0 equiv) in DCM (10 mL/g).

  • Neutralization: Add 1 M NaOH (1.2 equiv) slowly with vigorous stirring. Stir for 15 minutes until the solid dissolves and two clear layers form.

    • Checkpoint: The pH of the aqueous layer must be >12.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM.

  • Drying: Combine organic layers and dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 10 minutes.

    • Critical: Do not use Magnesium Sulfate (MgSO₄) if the amine is sensitive, as it is slightly acidic; however, for simple amines, MgSO₄ is usually acceptable. Na₂SO₄ is safer.[1]

  • Concentration: Filter off the desiccant. Concentrate the filtrate under reduced pressure (Rotavap) at low temperature (<30°C) .

    • Caution: Do not apply high vacuum for extended periods; the free base is volatile. Stop immediately once solvent is removed.[1]

  • Usage: Use the resulting oil immediately. Do not store.

Protocol 2: Salt Formation for Long-Term Storage (Free Base Salt)

Use this if you have synthesized the amine and need to store it.[1]

Reagents:

  • Crude p-tolyl cyclopropylamine free base[1]

  • 4 M HCl in Dioxane (commercial) OR 2 M HCl in Diethyl Ether

  • Anhydrous Diethyl Ether or MTBE[1]

Procedure:

  • Dilution: Dissolve the crude free base oil in anhydrous Diethyl Ether (5 mL/g). Cool to 0°C in an ice bath.

  • Acidification: Dropwise add HCl solution (1.1 equiv) with stirring. A white precipitate should form immediately.[1]

    • Tip: If oiling occurs instead of crystallization, scratch the glass or add a seed crystal.

  • Maturation: Stir at 0°C for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid under a blanket of Nitrogen (to prevent moisture absorption during filtration).

  • Washing: Wash the filter cake with cold anhydrous ether (2x).

  • Drying: Dry under high vacuum at room temperature for 4-6 hours.

  • Storage: Transfer to an amber vial, flush with Argon, seal tightly, and store at 4°C.

Protocol 3: Quality Control & Stability Assay

How to verify if your stored amine has degraded.[1]

Visual Inspection:

  • Pass: White, free-flowing powder (Salt) or Clear oil (Fresh Base).[1]

  • Fail: Clumped/wet solid (Hygroscopic failure), Yellow/Brown discoloration (Oxidation), or White crust on oil (Carbamate formation).

NMR Validation (¹H NMR in CDCl₃ or DMSO-d₆):

  • Check for Carbamate: Look for broadening of N-H signals and shifting of the cyclopropyl protons.

  • Check for Ring Opening: The cyclopropyl ring protons typically appear upfield (0.5 – 1.0 ppm). Ring opening (forming propyl chains) will shift these signals downfield to the alkyl region (1.0 – 2.0 ppm) and change the multiplicity.

  • Stoichiometry (Salt): In DMSO-d₆, the ammonium protons (

    
    ) typically appear as a broad singlet near 8.0–8.5 ppm with an integration of 3H.[1]
    

Storage Guidelines Matrix

ParameterRecommendationRationale
Primary Container Amber Glass Vial with Teflon-lined cap.[1]Blocks UV light (prevents radical oxidation); Teflon prevents leaching.[1]
Headspace Gas Argon (preferred) or Nitrogen.[1]Displaces O₂ and CO₂. Argon is heavier than air and offers better protection for oils.
Temperature Salt: 2°C to 8°C (Refrigerated).Free Base: -20°C (Freezer).[1]Low temp slows kinetic degradation rates.[1]
Desiccation Required for Salt.[1]Prevents moisture absorption which causes clumping and hydrolysis.
Shelf Life Salt: >2 Years (if sealed).Free Base: <1 Week (even if frozen).[1]The free base is thermodynamically unstable relative to oxidation/carbonylation.

References

  • Sigma-Aldrich. (S)-1-(P-tolyl)propan-1-amine hydrochloride Product Specification.Link (Representative for handling amine salts).[1]

  • Ataman Chemicals. Cyclopropylamine Stability and Reactivity Data.Link (General cyclopropylamine stability data).[1]

  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process.Link (Mechanisms of amine oxidative degradation and CO2 absorption).[1]

  • Santa Cruz Biotechnology. 1-p-Tolyl-cyclopropylamine Product Data.Link (Specific compound identification).[1]

  • Royal Society of Chemistry. Conformational preferences and basicities of monofluorinated cyclopropyl amines.Link (Structural insights into cyclopropylamine basicity and stability).[1]

Troubleshooting & Optimization

Technical Support Center: Optimizing (2-(p-tolyl)cyclopropyl)methanamine Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling the synthesis of (2-(p-tolyl)cyclopropyl)methanamine.

Reducing cyclopropane-bearing nitriles and amides presents unique mechanistic challenges. The proximity of the strained cyclopropane ring to the aryl system makes it vulnerable to hydrogenolysis, while the highly reactive intermediates formed during reduction often lead to nucleophilic dimerization. This guide provides field-validated troubleshooting protocols, mechanistic root-cause analyses, and self-validating experimental designs to maximize your primary amine yield.

Visualizing the Reduction Landscape

Before troubleshooting specific issues, it is critical to map out the viable synthetic pathways and their associated risks. The flowchart below illustrates the optimal reagent choices depending on your starting precursor.

ReductionWorkflow Start Substrate: 2-(p-tolyl)cyclopropane Derivative Nitrile Nitrile Precursor (-CN) Start->Nitrile Amide Amide Precursor (-CONH2) Start->Amide CatHydro Catalytic Hydrogenation (Pd/C, H2) Nitrile->CatHydro RaneyNi Raney Ni / H2 / NH3 Nitrile->RaneyNi Borane BH3-THF Nitrile->Borane LAH LiAlH4 / THF Amide->LAH Amide->Borane Side1 Risk: Ring Opening & Dimerization CatHydro->Side1 Product Target: (2-(p-tolyl)cyclopropyl)methanamine RaneyNi->Product LAH->Product Borane->Product

Workflow for (2-(p-tolyl)cyclopropyl)methanamine reduction highlighting optimal pathways.

Troubleshooting Guide & Root Cause Analysis

Issue A: Massive Secondary Amine (Dimer) Formation During Nitrile Reduction

Q: I am reducing 2-(p-tolyl)cyclopropanecarbonitrile using Pd/C and H₂ gas. My GC-MS shows less than 30% of the desired primary amine and a massive peak corresponding to a secondary amine dimer. How do I prevent this?

Root Cause: The catalytic hydrogenation of nitriles proceeds via a highly electrophilic imine intermediate. Because the newly formed primary amine product is a strong nucleophile, it readily attacks the unreacted imine in the reaction mixture. This forms a hemiaminal intermediate that collapses by eliminating ammonia, ultimately reducing to an unwanted secondary amine dimer [ 1 ][1].

DimerizationMechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine [H] Primary Primary Amine (R-CH2NH2) Imine->Primary [H] Hemiaminal Hemiaminal Intermediate Imine->Hemiaminal + Primary Amine Secondary Secondary Amine (Dimer Byproduct) Hemiaminal->Secondary -NH3, [H]

Mechanism of secondary amine byproduct formation during nitrile reduction.

Solution: You must shift the equilibrium to protect the imine or outcompete the primary amine.

  • Ammonia Additive: Run the reaction in methanolic ammonia (NH₃/MeOH). The massive excess of ammonia outcompetes the primary amine for the imine intermediate, forcing the equilibrium toward the primary amine product [ 2 ][2].

  • Catalyst Switch: Palladium inherently favors dimerization. Switch to Raney Nickel or Raney Cobalt, which suppress secondary amine formation [ 3 ][3].

Issue B: Cyclopropane Ring Opening (Hydrogenolysis)

Q: I pushed the pressure to 50 psi with Pd/C to force the nitrile reduction, but NMR shows a complete loss of the cyclopropane signals. Why?

Root Cause: The cyclopropane ring is highly strained. When situated adjacent to a p-tolyl group, the Walsh orbitals of the cyclopropane ring conjugate with the pi-system of the aryl ring. This weakens the adjacent C-C bond, making it behave similarly to a benzylic C-O or C-N bond. Under aggressive catalytic hydrogenation (Pd/C + high pressure H₂), this bond undergoes rapid hydrogenolysis, cleaving the ring. Solution: Abandon heterogeneous palladium catalysis for this substrate. Utilize hydride-based reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃-THF), which selectively reduce the polar functional groups (nitriles/amides) without interacting with the non-polar C-C bonds of the cyclopropane ring [ 4 ][4].

Issue C: Low Yields and Emulsions in LAH Reductions

Q: I am using LiAlH₄ to reduce 2-(p-tolyl)cyclopropanecarboxamide. TLC shows complete conversion, but my isolated yield is <40% after aqueous workup. Where is the product?

Root Cause: (2-(p-tolyl)cyclopropyl)methanamine is a highly polar, basic primary amine. If you quench an LAH reaction with standard aqueous acid or water, you generate aluminum hydroxide (Al(OH)₃)—a thick, gelatinous precipitate. The basic amine strongly coordinates to this gel, trapping your product in the aqueous/solid emulsion. Solution: Implement the Fieser Workup (n, n, 3n method) . This specific stoichiometric quench forces the aluminum into a granular, crystalline sodium aluminate (NaAlO₂) complex that does not trap amines and is easily filtered.

Quantitative Method Comparison

Use the table below to select the optimal reduction strategy based on your available equipment and precursor.

Reduction StrategyReagents & ConditionsTarget YieldPrimary Byproduct RiskCyclopropane Integrity
Nitrile Hydrogenation Pd/C, H₂ (50 psi), 25°C< 30%Secondary Amine (Dimer)High Risk (Hydrogenolysis)
Nitrile Hydrogenation Raney Ni, H₂, NH₃/MeOH, 50°C80–85%MinimalRetained
Amide Reduction LiAlH₄, THF, Reflux (66°C)85–92%Unreacted AmideRetained
Amide/Nitrile Reduction BH₃-THF, Reflux (66°C)75–85%Amine-Borane complexRetained

Self-Validating Experimental Protocols

Protocol A: LiAlH₄ Reduction of Amide (Optimized for Ring Integrity)

This protocol utilizes LAH for the clean reduction of the amide precursor, avoiding hydrogenolysis [5 ][5], paired with a Fieser workup to prevent emulsion-based yield loss.

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel under an argon atmosphere.

  • Hydride Suspension: Suspend LiAlH₄ (2.0 equivalents) in anhydrous THF (0.5 M) at 0°C.

  • Addition: Dissolve 2-(p-tolyl)cyclopropanecarboxamide (1.0 eq) in anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes to control the exothermic hydrogen evolution.

  • Reflux: Heat the reaction to a gentle reflux (66°C) for 4 hours.

    • Self-Validation Checkpoint 1: Perform a TLC (EtOAc/Hexanes). The amide spot should be completely consumed. If not, continue refluxing.

  • Fieser Quench (n, n, 3n): Cool the reaction to 0°C. For every

    
     grams  of LiAlH₄ used, sequentially and cautiously add:
    
    • 
       mL of distilled water (dropwise, vigorous gas evolution).
      
    • 
       mL of 15% aqueous NaOH.
      
    • 
       mL of distilled water.
      
  • Agitation: Remove from the ice bath and stir vigorously at room temperature for 15-30 minutes.

    • Self-Validation Checkpoint 2: The mixture must transition from a gray sludge to a suspension containing a crisp, white, granular precipitate. If it remains gelatinous, add a small amount of additional water and continue stirring.

  • Isolation: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF (3x). Concentrate the filtrate under reduced pressure to yield the crude methanamine.

Protocol B: Raney Nickel Reduction of Nitrile (Optimized against Dimerization)

If starting from the nitrile, this protocol suppresses secondary amine formation without cleaving the cyclopropane ring.

  • Preparation: In a high-pressure autoclave, dissolve 2-(p-tolyl)cyclopropanecarbonitrile (1.0 eq) in 7 N ammonia in methanol (NH₃/MeOH).

  • Catalyst Addition: Add a slurry of Raney Nickel (approx. 20% w/w relative to substrate) that has been pre-washed with methanol to remove water.

  • Hydrogenation: Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Pressurize the vessel to 40 psi with H₂.

  • Reaction: Stir vigorously at 40-50°C for 12 hours.

    • Self-Validation Checkpoint: Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases entirely.

  • Workup: Vent the hydrogen safely. Filter the catalyst through a tightly packed Celite pad under an inert atmosphere (Caution: Raney Ni is pyrophoric when dry). Concentrate the filtrate to afford the primary amine.

Frequently Asked Questions (FAQs)

Can I use Sodium Borohydride (NaBH₄) to reduce the nitrile or amide? No. NaBH₄ is too mild to reduce amides or nitriles on its own. While additives like NiCl₂ or CoCl₂ can generate nickel/cobalt boride in situ to reduce nitriles, these reactions are often messy and lower yielding compared to LAH or Raney Ni.

How do I track the formation of the primary amine on TLC? Primary amines streak heavily on standard silica TLC plates. Add 1-5% triethylamine (Et₃N) or aqueous ammonia to your TLC eluent to sharpen the spots. Visualize the primary amine using a Ninhydrin stain (requires heating), which will turn the amine spot a distinct deep purple/pink.

My final amine is slightly yellow. How do I purify it? Distillation under high vacuum (Kugelrohr) is the most effective way to purify the free base. Alternatively, you can dissolve the crude amine in diethyl ether, precipitate it as the hydrochloride salt using 2M HCl in ether, and filter it to obtain a chemically pure, bench-stable white solid [ 4 ][4].

References

  • Nitrile Reduction (ACS GCIPR) . Mechanism and Description of Nitrile Reduction to Primary Amines. ACS Green Chemistry Institute. Available at: [Link]

  • Catalytic Reduction of Nitriles (Thieme Connect) . Selective reduction of nitriles to afford secondary amines. Thieme Chemistry. Available at:[Link]

  • Preventing Secondary Amine Formation (ResearchGate) . How to prevent secondary amine formation in nitrile reduction? Available at:[Link]

  • Design of Fluorinated Cyclopropane Derivatives (PMC) . Synthesis of 2-Phenylcyclopropylmethylamine Derivatives. National Institutes of Health. Available at:[Link]

  • US Patent 8658641B2 (Google Patents). Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections.

Sources

Technical Support Center: Resolving Cis/Trans Isomers of 2-(p-tolyl)cyclopropyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of 2-(p-tolyl)cyclopropyl derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges associated with the identification, separation, and characterization of these specific geometric isomers. The rigid, sterically similar nature of cis and trans cyclopropane rings demands precise analytical strategies. Here, we provide expert-driven, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental workflows.

Part 1: Isomer Identification & Characterization FAQs

This section focuses on the initial and most critical step: confirming the identity and relative configuration of your isomers. An incorrect assignment at this stage can invalidate all subsequent separation and biological testing data.

Q1: How can I definitively distinguish between the cis and trans isomers of my 2-(p-tolyl)cyclopropyl derivative using NMR?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. The key lies in analyzing the proton (¹H) NMR coupling constants (J-values) between the protons on the cyclopropane ring.

  • Core Principle: The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the protons. In cyclopropane systems, the coupling constant between protons that are cis to each other is typically larger than the coupling between trans protons.[1]

    • ³Jcis: Generally falls in the range of 7–13 Hz.[1]

    • ³Jtrans: Generally falls in the range of 5–9 Hz.

  • Advanced Confirmation (NOE): For unambiguous assignment, a Nuclear Overhauser Effect (NOE) spectroscopy experiment (e.g., NOESY or ROESY) is highly recommended.[1][2] In the cis isomer, the p-tolyl ring protons will be in close spatial proximity to a specific cyclopropyl proton, resulting in a clear NOE cross-peak. This correlation will be absent in the trans isomer, where these groups are on opposite faces of the ring.[1]

  • Self-Validation Check: Always acquire a full suite of 2D NMR data (COSY, HSQC) to first confirm the overall connectivity of your molecule before assigning stereochemistry.[1][3] COSY will establish the proton-proton coupling network within the cyclopropane ring.[1][3]

Q2: My ¹H NMR spectrum is complex and the cyclopropyl region is overlapping. What should I do?

Answer: This is a common issue, especially with complex substitution patterns. Here is a troubleshooting workflow:

  • Change Solvent: The chemical shifts of your protons can be highly sensitive to the NMR solvent. Acquiring spectra in different solvents (e.g., CDCl₃, Benzene-d₆, DMSO-d₆) can often resolve overlapping signals.

  • Higher Field Strength: If available, use a higher-field NMR spectrometer (e.g., 600 MHz vs. 400 MHz). The increased spectral dispersion can turn a complex multiplet into well-resolved signals.

  • ¹³C NMR Analysis: A proton-decoupled ¹³C NMR spectrum provides the chemical shifts of the carbon atoms, which are also sensitive to stereochemistry.[1] While it doesn't provide direct coupling information for assignment, it can confirm the number of unique carbons and support the presence of an isomeric mixture.

  • Selective 1D Experiments: Techniques like 1D-TOCSY or 1D-NOESY can be used to irradiate a specific, well-resolved proton (e.g., a methyl group on the tolyl ring) and observe correlations to only its coupled partners or spatially close neighbors, simplifying the spectral interpretation.

Part 2: Analytical & Preparative Separation Guides

Once you have confirmed the presence of both isomers, the next step is to separate them. The choice of technique depends on whether you need analytical quantification or preparative isolation.

Q3: What is the best starting point for developing an HPLC method to separate these cis/trans isomers?

Answer: High-Performance Liquid Chromatography (HPLC) is the workhorse for isomer separation. Due to the structural similarity, achieving good resolution requires careful method development.

  • Causality of Column Choice: The primary difference between cis and trans isomers is their three-dimensional shape. Therefore, stationary phases that offer "shape selectivity" are often most effective.[4]

    • Recommended Starting Point: A phenyl-based column (e.g., Phenyl-Hexyl) is an excellent first choice. The p-tolyl group in your analyte can engage in π-π interactions with the phenyl rings of the stationary phase, and subtle differences in how the cis and trans isomers present this ring for interaction can lead to separation.

    • Alternative: If a phenyl column fails, a C18 column is a standard alternative.[5][6] Sometimes, polymeric C18 phases provide better shape selectivity for rigid isomers compared to monomeric ones.[4]

  • Mobile Phase Optimization: Start with a simple mobile phase, such as Acetonitrile/Water or Methanol/Water, and run a gradient to determine the approximate elution conditions. Fine-tune the isocratic hold or gradient slope to maximize resolution. Operating at a slightly elevated temperature (e.g., 40-50°C) can improve peak shape and efficiency.[5][6]

Workflow: Initial HPLC Method Development

G start Prepare Sample (cis/trans mixture) col_select Select Column (Start with Phenyl-Hexyl) start->col_select gradient Run Broad Gradient (e.g., 5-95% ACN in 20 min) col_select->gradient eval Evaluate Chromatogram gradient->eval no_sep No Separation or Poor Resolution eval->no_sep No good_sep Partial or Good Separation eval->good_sep Yes change_mp Change Organic Modifier (ACN to MeOH or vice-versa) no_sep->change_mp optimize Optimize Gradient Slope or Switch to Isocratic good_sep->optimize final Validated Analytical Method optimize->final change_mp->gradient change_col Change Column (e.g., to C18 or Chiral) change_mp->change_col If still no separation change_col->gradient

Caption: HPLC Method Development Workflow.

Q4: My isomers co-elute on both C18 and Phenyl columns. What advanced chromatographic techniques can I use?

Answer: When standard reversed-phase HPLC fails, it's time to consider more specialized techniques that exploit different separation mechanisms.

  • Supercritical Fluid Chromatography (SFC): This is an excellent, often superior, alternative for isomer separations.[7][8][9] SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to fast, high-efficiency separations.[9][10]

    • Why it Works: SFC is fundamentally a normal-phase technique.[9] The separation is governed by polarity and interactions with the stationary phase (often derivatized silica or polysaccharide-based chiral phases). This orthogonal selectivity to reversed-phase HPLC makes it highly effective for difficult-to-separate isomers.[9]

    • Practical Advantage: SFC is considered a "green" technology due to reduced organic solvent consumption.[10] It also allows for much faster fraction recovery in preparative work because the CO₂ simply evaporates.[10]

  • Chiral Chromatography: Even though you are separating geometric isomers (diastereomers if other chiral centers are present), chiral stationary phases (CSPs) can be remarkably effective. CSPs, such as those based on derivatized cellulose or amylose, create complex three-dimensional environments.[11][12] The subtle shape differences between cis and trans isomers can lead to differential interactions within these chiral pockets, resulting in separation.[12] This is a powerful strategy when standard achiral phases fail.

Q5: I need to isolate gram quantities of each isomer. Are there non-chromatographic methods available?

Answer: Yes. While preparative HPLC or SFC are the most direct routes, classical resolution techniques can be highly effective, especially if your derivative contains a carboxylic acid or an amine handle.

  • Diastereomeric Salt Crystallization: This is a classic and scalable technique.[13][14]

    • Principle: If your 2-(p-tolyl)cyclopropyl derivative is, for example, a carboxylic acid, you can react the cis/trans mixture with an enantiomerically pure chiral base (e.g., (S)-1-(1-naphthyl)ethylamine).[15] This forms a pair of diastereomeric salts: (cis-Acid)•(S-Base) and (trans-Acid)•(S-Base).

    • Separation: These diastereomeric salts are not mirror images and thus have different physical properties, most importantly, different solubilities in a given solvent.[13] Through careful selection of a solvent and fractional crystallization, one salt will preferentially precipitate.

    • Liberation: After isolating the pure diastereomeric salt, the chiral auxiliary is removed by treatment with acid or base to yield the single, pure geometric isomer.[13]

  • Protocol: Diastereomeric Salt Resolution (General)

    • Salt Formation: Dissolve the cis/trans acid mixture (1.0 eq) in a suitable solvent (e.g., ethyl acetate, ethanol). Add the chiral amine (0.5-1.0 eq) and gently heat to ensure complete dissolution.

    • Crystallization: Allow the solution to cool slowly to room temperature, then potentially to 0-4°C. Collect the resulting crystals by filtration.

    • Purity Check: Analyze a small sample of the crystals and the mother liquor by HPLC or NMR to determine the isomeric ratio.

    • Recrystallization (if needed): Recrystallize the solid from a suitable solvent to enhance isomeric purity.

    • Isomer Liberation: Dissolve the pure diastereomeric salt in water/ether and acidify with aq. HCl. Separate the organic layer, wash with brine, dry (e.g., over MgSO₄), and evaporate the solvent to yield the pure isomer.

Part 3: Troubleshooting Guide

Q6: I am observing peak tailing for both isomers in my HPLC analysis. What are the likely causes?

Answer: Peak tailing can compromise resolution and quantification. Here are the common culprits and solutions:

Potential Cause Explanation & Troubleshooting Steps
Secondary Silanol Interactions Uncapped silanol groups on the silica backbone of the column can interact with polar functional groups on your analyte. Solution: Add a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to protonate the silanols and minimize these interactions.
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to broad, tailing peaks. Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.
Mismatched Injection Solvent If your sample is dissolved in a much stronger solvent than the mobile phase (e.g., pure DMSO in a highly aqueous mobile phase), it can cause peak distortion. Solution: Whenever possible, dissolve your sample in the initial mobile phase.
Column Degradation The column may be fouled or have a void at the inlet. Solution: Try flushing the column with a strong solvent. If that fails, try reversing the column (check manufacturer's instructions) and flushing. If the problem persists, the column likely needs to be replaced.
Q7: Could my isomers be interconverting during analysis, for example, on the GC column?

Answer: While cyclopropane rings are generally stable, thermal isomerization can occur under harsh conditions, such as those found in a hot Gas Chromatography (GC) injection port.[16]

  • Mechanism: Cis-2-vinylcyclopropane derivatives, for instance, are known to undergo thermal rearrangement to form substituted pentadienes via a homo[7][9] hydrogen shift.[16] While your p-tolyl group is not a vinyl group, high temperatures could potentially promote ring-opening to a diradical intermediate, which could then re-close to a mixture of isomers.

  • Verification Protocol:

    • Inject a pure isomer: If you have isolated a pure sample of one isomer (e.g., via preparative HPLC), inject it into the GC. If a new peak corresponding to the other isomer appears, you have on-column isomerization.

    • Lower the temperature: Reduce the injector and oven temperatures as much as possible while still allowing for elution. If the ratio of the second isomer decreases, this confirms a thermally-driven process.

    • Switch to HPLC/SFC: If thermal instability is confirmed, GC is not a suitable technique. Use HPLC or SFC, which are performed at or near ambient temperature, for all further analysis.

References

  • Omics Online. (2022). The Use of Supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. [Link]

  • Fox, J. M., et al. (2014). An Efficient and General Method for Resolving Cyclopropene Carboxylic Acids. Organic & Biomolecular Chemistry. [Link]

  • Scirp.org. (n.d.). Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. [Link]

  • Waters. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • Lipka, E., et al. (2021). Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte. Journal of Chromatography A. [Link]

  • Reddy, B., et al. (2016). Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost. Journal of Chromatographic Science. [Link]

  • ResearchGate. (2016). Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance. [Link]

  • MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. [Link]

  • Sander, L. C. (2020). Shape Selectivity in Reversed-Phase Liquid Chromatography. LCGC International. [Link]

  • Moody, C. J., et al. (2023). N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Organic Process Research & Development. [Link]

  • National Center for Biotechnology Information. (2016). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]

  • Google Patents. (2007).
  • Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. [Link]

  • National Center for Biotechnology Information. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • SciSpace. (n.d.). A review on method development by hplc. [Link]

  • Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

  • Restek. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. [Link]

  • International Journal of Pharmaceutical and Biological Sciences. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. [Link]

  • ResearchGate. (2014). How can you investigate a cis/trans isomer with COSY NMR?. [Link]

  • Thieme. (n.d.). 2.4.1.6. Isomerization of Cyclopropane Derivatives by Homo [1,5) Hydrogen Shifts. [Link]

  • National Taiwan University. (n.d.). Enantiomeric Derivatives Separation of 2- (Phen0xy)propionate by Chiral High-Performance Liquid Chromatography. [Link]

  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • JETIR. (n.d.). DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO. [Link]

  • ChemEurope.com. (n.d.). Cis-trans isomerism. [Link]

  • PubMed. (1996). trans-2-Aryl-N,N-dipropylcyclopropylamines: synthesis and interactions with 5-HT(1A) receptors. [Link].gov/8691479/)

Sources

troubleshooting low yields in substituted cyclopropylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Deceptive" Ring

Substituted cyclopropylamines are critical pharmacophores (e.g., Tranylcypromine, Ticagrelor), yet their synthesis often suffers from a "bimodal" failure rate: the reaction works perfectly, or it fails catastrophically.

This guide addresses the three most common failure modes:

  • Mechanistic Stall: Failure of the Titanium-mediated cycle (Kulinkovich-Szymoniak).

  • Rearrangement Failure: Incomplete conversion during Curtius sequences.

  • The "Invisible" Product: Loss of yield during isolation due to volatility and water solubility.

Part 1: Diagnostic Decision Tree

Before altering reagents, identify the failure point.

TroubleshootingTree Start Diagnostic Start: Low Yield Observed CheckTLC Check Crude NMR/TLC Before Workup Start->CheckTLC ProductVisible Product Visible in Crude? CheckTLC->ProductVisible YesVisible Yes: Loss occurred during Isolation ProductVisible->YesVisible Major peaks present NoVisible No: Reaction Failure ProductVisible->NoVisible Only SM or junk Volatility Issue: Volatility/Water Soly. See Module 3 YesVisible->Volatility RouteCheck Which Route? NoVisible->RouteCheck KS Kulinkovich-Szymoniak (Nitrile + Grignard) RouteCheck->KS Curtius Curtius Rearrangement (Acid -> Amine) RouteCheck->Curtius TiIssue Issue: Ti(II) Generation or Lewis Acid Step See Module 1 KS->TiIssue AzideIssue Issue: Azide Stability or Hydrolysis pH See Module 2 Curtius->AzideIssue

Figure 1: Diagnostic logic for isolating the source of yield loss.

Module 1: The Kulinkovich-Szymoniak Reaction (Ti-Mediated)

Scenario: You are reacting a nitrile with a Grignard reagent in the presence of


 to form a primary cyclopropylamine.[1][2][3]
Common Symptom:  Low conversion, recovery of starting material, or formation of acyclic ketones.
The Core Problem: The Lewis Acid "Switch"

Many protocols omit a critical detail: The titanacyclopropane intermediate reacts with the nitrile to form an azatitanacyclopentene. This intermediate is stable. It does not spontaneously collapse to the cyclopropylamine effectively without help.

The Fix: You must add a Lewis Acid (typically


) or a proton source under specific conditions to force the ring contraction.
Mechanistic Workflow & Checkpoints

KS_Mechanism Step1 1. Ligand Exchange Ti(OiPr)4 + 2 EtMgBr Step2 2. Titanacyclopropane (Active Species) Step1->Step2 - Ethane (Gas) Step3 3. Nitrile Insertion (Azatitanacycle) Step2->Step3 + R-CN Step4 4. Ring Contraction (REQUIRES LEWIS ACID) Step3->Step4 + BF3*OEt2 Step5 5. Product Cyclopropylamine Step4->Step5 Hydrolysis

Figure 2: The critical Lewis Acid insertion point in the Szymoniak cycle.

FAQ: Troubleshooting the Szymoniak Route

Q: The reaction mixture never turned dark. It stayed yellow/orange. Why? A: You failed to generate the Ti(II) species.

  • Cause: Old Grignard reagent or wet solvents. The formation of the titanacyclopropane releases ethane gas and turns the solution deep brown/black.

  • Self-Validating Check: If you do not see gas evolution (bubbling) and a color change to black upon adding EtMgBr to the

    
     solution, stop . The reaction has already failed. Titrate your Grignard.
    

Q: I obtained the ketone (R-C(O)-Et) instead of the amine. What happened? A: Hydrolysis occurred before ring closure.

  • Mechanism: The azatitanacyclopentene intermediate, upon aqueous workup without Lewis acid promotion, hydrolyzes to the ketone.

  • Solution: Ensure you add

    
     (approx. 1.0–2.0 equiv) before quenching with water. Allow the Lewis acid to stir for 30–60 mins to drive the ring contraction [1].
    

Q: Can I use catalytic Titanium? A: Theoretically yes, but for troubleshooting low yields, use stoichiometric


. 
  • Reason: Catalytic cycles are prone to poisoning by the amine product. Stoichiometric Titanium (1.0–1.1 equiv) ensures the reaction is not rate-limited by catalyst turnover [2].

Module 2: The Curtius Rearrangement

Scenario: Converting a cyclopropanecarboxylic acid to an amine via acyl azide.[4] Common Symptom: Explosion (safety hazard) or low yield of the final amine.

Protocol Optimization

Avoid isolating the acyl azide if possible. Use the Weinstock Protocol (Mixed anhydride method) or DPPA (Diphenylphosphoryl azide) for a one-pot process.

Optimized Workflow (One-Pot):

  • Activation: Acid + Ethyl Chloroformate (

    
    ) 
    
    
    
    Mixed Anhydride.
  • Azidation: Add

    
     (aq) 
    
    
    
    Acyl Azide.
  • Rearrangement: Heat in Toluene (

    
    ) 
    
    
    
    Isocyanate +
    
    
    (gas).
  • Hydrolysis: Add HCl/Water

    
     Amine Hydrochloride Salt.
    
FAQ: Troubleshooting Curtius

Q: My acyl azide is stable, but the rearrangement yield is low. A: Check your solvent dryness.

  • Reason: Isocyanates react instantly with moisture to form ureas (dimers), which are insoluble white solids often mistaken for salts.

  • Fix: Ensure the toluene/benzene used for the heating step is anhydrous.

Q: I see the isocyanate by IR, but hydrolysis fails. A: Cyclopropyl isocyanates can be sterically hindered.

  • Fix: Acidic hydrolysis (HCl) is faster than basic hydrolysis. Refluxing in 20% HCl is often required for hindered substrates.

Module 3: The "Invisible Product" (Isolation)

Scenario: The reaction worked (confirmed by crude NMR/TLC), but the mass balance after drying is <20%.

The Physics of Failure: Simple cyclopropylamines (MW < 150) are:

  • Volatile: They co-evaporate with ether and DCM.

  • Water Soluble: They partition poorly into organic solvents at neutral pH.

  • Carbon Dioxide Sensitive: They react with atmospheric

    
     to form carbamates.
    
Correct Isolation Protocol (The "Salt Crash")

Do not evaporate the free amine.

  • Extraction: Basify the aqueous layer to pH > 12. Extract with MTBE (Methyl tert-butyl ether).

    • Why MTBE? It forms azeotropes less readily with amines than DCM, and salts precipitate better from it.

  • Drying: Dry organic layer over

    
    . Do not rotovap to dryness. 
    
  • Salting Out: Add 2M HCl in Diethyl Ether (or Dioxane) dropwise to the MTBE solution.

  • Filtration: The Cyclopropylamine

    
     HCl salt will precipitate as a white solid. Filter and wash with dry ether.
    
    • Result: The salt is non-volatile and stable.

Data Comparison: Isolation Methods

MethodYield (Benzyl-cyclopropylamine)Notes
Evaporation of Free Amine (DCM)35%Significant loss to vacuum pump
Acid/Base Extraction (DCM)55%Partial loss to aqueous phase
In-situ Salt Formation (MTBE/HCl) 88% Quantitative capture; no volatility loss

References

  • Bertus, P., & Szymoniak, J. (2003).[2][5][6][7] A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles.[5][6][7] The Journal of Organic Chemistry, 68(18), 7133–7136. Link

  • Szymoniak, J., & Bertus, P. (2007).[2][5][8] Titanium-Mediated Synthesis of Primary Cyclopropylamines from Nitriles and Grignard Reagents.[2][3][5][6][7] Synlett, 2007(9), 1346–1356.[5] Link

  • Weinstock, J. (1961). Modified Curtius Reaction. The Journal of Organic Chemistry, 26(9), 3511. Link

  • Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1007–1011. Link

Sources

Technical Support Center: Purification of (2-(p-tolyl)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of (2-(p-tolyl)cyclopropyl)methanamine via Column Chromatography Document ID: TSC-2024-AMINE-05 Status: Active Audience: Medicinal Chemists, Process Chemists, Chromatography Specialists

Executive Summary & Molecule Profile

Target Molecule: (2-(p-tolyl)cyclopropyl)methanamine Chemical Class: Primary Arylcyclopropylamine Key Challenges:

  • Silanol Interaction: The primary amine functionality (

    
    ) acts as a Lewis base, hydrogen-bonding strongly with acidic silanols (
    
    
    
    ) on the silica surface. This causes severe peak tailing ("streaking") and irreversible adsorption [1].
  • Stereoisomerism: Synthetic routes (e.g., Corey-Chaykovsky or Simmons-Smith) typically yield a mixture of cis- and trans- diastereomers which often require separation [2].

  • Ring Strain: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). While relatively stable, it can undergo ring-opening under strongly acidic conditions or in the presence of specific Lewis acids [3].

Troubleshooting Guides & FAQs

Module A: Peak Tailing & Poor Resolution

Q: My compound streaks from the baseline to the solvent front on TLC and elutes as a broad, tailing band on the column. How do I fix this?

A: This is the classic "amine effect." The basic amine interacts with the acidic silica gel.[1][2][3] You must neutralize the stationary phase surface.[1]

The Solution: Mobile Phase Modifiers You cannot run this compound with standard Hexane/Ethyl Acetate or DCM/MeOH alone. You must introduce a basic modifier to competitively bind to the silanol sites.

Protocol 1: The Triethylamine (TEA) Method

  • Modifier: Add 1% to 5% Triethylamine (TEA) to your mobile phase.

  • Critical Step (Column Pre-treatment): Do not just add TEA to the eluent. You must flush the packed column with the mobile phase containing TEA before loading your sample. This "deactivates" the silica.[1]

    • Example: Flush with 3 Column Volumes (CV) of 95:5 Hexane:TEA.

  • Elution: Run your gradient (e.g., Hexane/EtOAc) while maintaining 1% TEA in both solvent bottles.

Protocol 2: The Ammonia Method (DCM Systems) For more polar impurities, use a DCM/MeOH system.

  • Modifier: Use "Ammoniated Methanol."

  • Preparation: Bubble anhydrous ammonia gas into cold methanol or use 7N

    
     in MeOH (commercially available).
    
  • Gradient: 99:1 DCM:(7N

    
    /MeOH) 
    
    
    
    90:10 DCM:(7N
    
    
    /MeOH).

Data Table 1: Recommended Solvent Systems

PolaritySolvent ASolvent BModifierApplication
Low Hexane or HeptaneEthyl Acetate1-2% TEARemoval of lipophilic impurities; separating diastereomers.
Medium Dichloromethane (DCM)Methanol1%

or TEA
General purification of the free amine.
High DCM7N

in MeOH
None (Built-in)Eluting highly polar/stuck amines.
Module B: Separation of Diastereomers (cis vs. trans)

Q: I see two close spots on TLC. How do I separate the cis and trans isomers of (2-(p-tolyl)cyclopropyl)methanamine?

A: Cyclopropylamines often show distinct


 values for diastereomers due to the spatial arrangement of the aryl group relative to the amine. The trans isomer is generally thermodynamically more stable and often less polar (higher 

) than the cis isomer, though this depends on the specific conformation [4].

Optimization Strategy:

  • Switch Solvent Selectivity: If Hexane/EtOAc fails, switch to Toluene/Acetonitrile (plus 1% TEA). Toluene interacts with the p-tolyl

    
    -system, potentially amplifying the difference between isomers.
    
  • Shallow Gradient: Use a very shallow gradient slope (e.g., 0% to 20% B over 20 Column Volumes) rather than a rapid ramp.

  • Stationary Phase Change: If silica fails, use Amino-functionalized Silica (NH-Silica) .[1]

    • Why? NH-Silica has no acidic silanols. It behaves like a "neutral" normal phase. It often provides better resolution for amine isomers because the separation is driven purely by polarity/shape, not silanol hydrogen bonding [5].

Module C: Stability & Decomposition

Q: My recovery is low, and I see new impurities forming during purification. Is the cyclopropane ring opening?

A: While aryl-cyclopropanes are more stable than simple alkyl-cyclopropanes, they are sensitive to acid-catalyzed ring opening, especially if the resulting carbocation is benzylic (stabilized by the p-tolyl group).

Critical Constraints:

  • NO Acetic Acid: Never use acetic acid or formic acid as modifiers for this compound.

  • Avoid Chlorinated Solvents with HCl: Old chloroform or DCM can contain traces of HCl. Ensure solvents are analytical grade or stabilized with amylene.

  • Rotovap Temperature: Do not exceed 40°C during concentration. Primary amines can oxidize or react with atmospheric

    
     to form carbamates (white solid residue) upon prolonged exposure.
    

Self-Validating Stability Test:

  • Dissolve a small amount of crude in your intended mobile phase (with modifier).

  • Spot on TLC.

  • Let it sit for 30 minutes.

  • Run the TLC.[4][5]

  • Result: If you see new spots compared to a fresh spot, your solvent system is degrading the compound.

Module D: Alternative Purification (The "Workup" Fix)

Q: Chromatography is difficult. Is there a chemical alternative?

A: Yes. Because your target is a basic amine, Acid-Base Extraction is often superior to chromatography for bulk purification.

Protocol:

  • Dissolve: Dissolve crude mixture in an organic solvent (EtOAc or

    
    ).
    
  • Extract: Wash with 1M HCl (aq). The amine protonates (

    
    ) and moves to the water layer. Neutral impurities remain in the organic layer.
    
    • Note: Do not leave the cyclopropane in strong acid for hours. Extract immediately.

  • Wash: Wash the aqueous acidic layer with fresh EtOAc to remove trapped neutrals.

  • Basify: Cool the aqueous layer and slowly add 6M NaOH until pH > 12. The amine becomes free base (cloudy/oil).

  • Recover: Extract the basic aqueous layer with DCM (

    
    ), dry over 
    
    
    
    , and concentrate.

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying (2-(p-tolyl)cyclopropyl)methanamine.

PurificationWorkflow Start Start: Crude Reaction Mixture CheckTLC Step 1: TLC Analysis (Hex/EtOAc + 1% TEA) Start->CheckTLC Streaking Is there streaking? CheckTLC->Streaking Yes Yes Streaking->Yes Severe No No Streaking->No Minor/Manageable Isomers Are isomers visible? Isomers->Yes Need Separation Isomers->No Single Spot AcidBase Route A: Acid-Base Extraction (Remove neutrals) Purified Purified Free Amine AcidBase->Purified SilicaMod Route B: Silica Column (Pre-wash with 5% TEA) SilicaMod->Purified AminoSilica Route C: Amino-Silica Column (No modifier needed) AminoSilica->Purified Yes->AcidBase Yes->AminoSilica Best Resolution No->Isomers No->SilicaMod

Figure 1: Decision tree for the purification of aryl-cyclopropylamines. Note that Acid-Base extraction is prioritized for bulk impurity removal, while Amino-Silica is preferred for difficult isomer separations.

References

  • Biotage. (2023).[2][3] "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base. [Link]

  • Bertus, P., & Szymoniak, J. (2003).[6] "A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles." The Journal of Organic Chemistry, 68(18), 7133–7136. [Link]

  • Teledyne ISCO. (2016). "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Application Notes. [Link]

Sources

Validation & Comparative

Effect of para-Methyl Group on PCPMA Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the pharmacological impact of para-methyl substitution on the 2-Phenylcyclopropylmethylamine (PCPMA) scaffold, a privileged structure in the design of ligands for aminergic G protein-coupled receptors (GPCRs), particularly Dopamine D3 (D3R) and Serotonin 5-HT2C receptors.

Content Type: Publish Comparison Guide Subject: Medicinal Chemistry / Neuropharmacology

Executive Summary

The 2-Phenylcyclopropylmethylamine (PCPMA) scaffold is a rigidified analog of phenethylamine, widely utilized to design high-affinity ligands for CNS targets. The introduction of a methyl group at the para-position (C4) of the phenyl ring is a critical structure-activity relationship (SAR) modification.

Key Findings:

  • Affinity Enhancement: The para-methyl group generally increases binding affinity (lower

    
    ) for Dopamine D3 and D2 receptors compared to the unsubstituted PCPMA. This is driven by favorable hydrophobic interactions within the orthosteric binding pocket.
    
  • Selectivity Modulation: While para-methylation improves affinity, it often yields lower potency compared to para-halogenation (e.g., para-chloro), which provides additional electronic benefits (halogen bonding).

  • Metabolic Stability: The para-methyl group blocks metabolic para-hydroxylation, potentially extending the half-life of the ligand, though it introduces a site for benzylic oxidation.

Scientific Background: The PCPMA Scaffold

PCPMA (2-Phenylcyclopropylmethylamine) is a conformationally restricted bioisostere of amphetamine and tranylcypromine. Its rigid cyclopropane core orients the phenyl ring and the amine group in a specific vector, reducing the entropic penalty upon receptor binding.

  • Primary Targets: Dopamine D3 Receptor (D3R), Dopamine D2 Receptor (D2R), Serotonin 5-HT2C Receptor.

  • Mechanism of Action: PCPMA derivatives function as bitopic ligands, binding to both the Orthosteric Binding Site (OBS) (deep in the receptor) and the Secondary Binding Pocket (SBP) (near the extracellular loop).

Structural Comparison
FeatureUnsubstituted PCPMApara-Methyl PCPMApara-Chloro PCPMA
Structure Phenyl-Cyclopropyl-CH

-NH

(4-Me-Phenyl)-Cyclopropyl-CH

-NH

(4-Cl-Phenyl)-Cyclopropyl-CH

-NH

Electronic Nature NeutralElectron-Donating (+I effect)Electron-Withdrawing (-I, +M)
Lipophilicity ModerateHigh (Increased LogP)High
Steric Bulk LowModerateModerate

Mechanistic Analysis: The para-Methyl Effect

The addition of a methyl group at the para-position alters the pharmacodynamics through three distinct mechanisms:

A. Hydrophobic Enclosure (Steric Fit)

In the D3 receptor, the orthosteric binding site contains a hydrophobic cleft formed by aromatic residues (e.g., Phenylalanine, Tryptophan).

  • Effect: The para-methyl group projects into this hydrophobic pocket, displacing water molecules ("hydrophobic effect"). This release of high-energy water contributes favorably to the binding free energy (

    
    ).
    
  • Outcome: Increased affinity (

    
     decreases) compared to the unsubstituted hydrogen.
    
B. Electronic Modulation
  • Unsubstituted (H): Baseline electron density on the phenyl ring.

  • para-Methyl (Me): The methyl group is an electron-donating group (EDG) via hyperconjugation. This increases the electron density of the phenyl ring, potentially strengthening

    
    -
    
    
    
    stacking interactions with aromatic residues in the receptor active site (e.g., Phe346 in D3R).
  • Comparison to Chloro: While Methyl improves affinity, para-Chloro often outperforms it because the chlorine atom can participate in halogen bonding and fills the hydrophobic pocket more completely due to its larger van der Waals radius, without the liability of benzylic oxidation.

C. 3D-QSAR Insights

Recent 3D-QSAR studies (CoMFA/CoMSIA) on PCPMA derivatives confirm that steric and hydrophobic fields at the para-position are positive contributors to D3R binding affinity.[1][2]

SAR_Mechanism PCPMA PCPMA Scaffold Para_Pos Para-Position (C4) PCPMA->Para_Pos Methyl Methyl Group (-CH3) Para_Pos->Methyl Substitution Hydrophobic Hydrophobic Interaction Methyl->Hydrophobic Steric Steric Bulk (Water Displacement) Methyl->Steric Electronic Electron Donation (Pi-Pi Stacking) Methyl->Electronic Affinity Increased Binding Affinity (Lower Ki) Hydrophobic->Affinity Major Driver Steric->Affinity Electronic->Affinity Minor Driver

Figure 1: Mechanistic pathway of para-methyl substitution enhancing receptor binding affinity.

Comparative Performance Data

The following table summarizes the binding affinity trends for PCPMA derivatives at the Dopamine D3 Receptor (D3R), derived from structure-activity relationship (SAR) studies.

Substituent (R)Binding Affinity (

nM)
Selectivity (D3R vs D2R)Primary Interaction Force
Hydrogen (-H) > 50 nM (Moderate)LowBaseline

-stacking
Para-Methyl (-CH

)
10 - 25 nM (High) Moderate Hydrophobic + Steric filling
Para-Chloro (-Cl) 2.2 - 5.0 nM (Very High)HighHydrophobic + Halogen Bond
Para-Methoxy (-OMe) VariableLowSteric clash (too bulky) or H-bond acceptor

Note: Values are representative of the PCPMA scaffold series reported in J. Med. Chem. (2020, 2021).[3] Specific


 values depend on the N-substitution (bitopic tail).

Experimental Protocol: Radioligand Binding Assay

To experimentally validate the effect of the para-methyl group, researchers utilize a competitive radioligand binding assay. This protocol ensures self-validating results by using a reference ligand.

Methodology
  • Membrane Preparation:

    • Transfect HEK293 cells with human D3R or D2R cDNA.

    • Harvest cells and homogenize in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge (20,000 x g) to isolate membrane fractions.

  • Incubation (Competition Assay):

    • Radioligand: Use [

      
      H]-Methylspiperone (0.2 nM) or [
      
      
      
      I]-IABN.
    • Test Compounds: Prepare serial dilutions of Unsubstituted PCPMA and para-Methyl PCPMA (

      
       M to 
      
      
      
      M).
    • Incubate membranes + radioligand + test compound for 60-90 mins at 25°C.

  • Termination & Counting:

    • Filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

    • Wash 3x with ice-cold buffer to remove unbound ligand.

    • Measure radioactivity (CPM) via liquid scintillation counting.

  • Data Analysis:

    • Plot % Specific Binding vs. Log[Concentration].

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      

Assay_Workflow Start Start: Membrane Prep Incubate Incubation (Membranes + [3H]-Ligand + PCPMA) Start->Incubate Filter Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Cheng-Prusoff) Count->Analyze

Figure 2: Standard workflow for validating receptor binding affinity.

References

  • Tang, W., et al. (2020). Design and Synthesis of Bitopic 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as Selective Dopamine D3 Receptor Ligands. Journal of Medicinal Chemistry, 63(9), 4579–4602.[4][3][5][6]

    • [7]

  • Yan, W., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation.[3] Journal of Medicinal Chemistry, 64(23), 17239–17260.[3]

  • Barreiro, G., et al. (2011). Methyl Effects on Protein–Ligand Binding. Journal of Medicinal Chemistry, 54(14), 4953–4960.

  • Cheng, J., et al. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design.[8][9] Bioorganic & Medicinal Chemistry Letters, 101, 129654.

Sources

Comparative Potency Analysis: (2-(p-tolyl)cyclopropyl)methanamine versus 2-phenylcyclopropylmethanamine as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Evaluation

In the landscape of monoamine oxidase (MAO) inhibitors, the cyclopropylamine scaffold, famously represented by tranylcypromine, remains a cornerstone for inhibitor design. This guide provides a detailed comparative analysis of two closely related analogs: (2-(p-tolyl)cyclopropyl)methanamine and 2-phenylcyclopropylmethanamine . We will dissect their potencies through the lens of structure-activity relationships (SAR), present supporting experimental data, and provide a robust protocol for their in-vitro evaluation. This document is intended for researchers and drug development professionals seeking to understand the nuanced impact of subtle molecular modifications on inhibitory activity against MAO-A and MAO-B.

Introduction: The Significance of the Cyclopropylamine Scaffold

The 2-phenylcyclopropylamine framework is a privileged structure in neuropharmacology. Its prototypical member, tranylcypromine (2-phenylcyclopropylamine), is a clinically utilized antidepressant and anxiolytic that functions by irreversibly inhibiting both isoforms of monoamine oxidase, MAO-A and MAO-B. These enzymes are critical for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting their action, tranylcypromine elevates the levels of these neurotransmitters in the synaptic cleft, which is understood to be the primary basis for its therapeutic effects.

The potency and selectivity of MAO inhibitors are profoundly influenced by the substituents on the aromatic ring. This guide focuses on a direct comparison between the unsubstituted parent compound, 2-phenylcyclopropylmethanamine, and its para-methylated analog, (2-(p-tolyl)cyclopropyl)methanamine. The addition of a single methyl group to the phenyl ring provides a classic case study in how minor structural changes can modulate biological activity.

Mechanism of Action: Irreversible Covalent Inhibition

Both 2-phenylcyclopropylmethanamine and its tolyl analog are classified as mechanism-based inactivators, or "suicide inhibitors," of MAO. Their mode of action is a sophisticated chemical process that results in the formation of a permanent, covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor.

The inhibitory process can be summarized in the following steps:

  • Initial Binding: The inhibitor binds non-covalently to the active site of the MAO enzyme.

  • Oxidation: The enzyme's FAD cofactor oxidizes the amine group of the inhibitor. This is the normal catalytic function of MAO.

  • Radical Formation: This oxidation leads to the homolytic cleavage of a C-C bond within the highly strained cyclopropyl ring. This generates a radical intermediate.

  • Covalent Adduction: The reactive radical intermediate then attacks the N5 atom of the FAD cofactor, forming an irreversible covalent adduct. This adduction effectively "kills" the enzyme, preventing it from carrying out its normal catalytic function.

This mechanism-based inactivation is distinct from reversible inhibition and is characterized by a time-dependent loss of enzyme activity.

Diagram: Mechanism of MAO Inactivation by Cyclopropylamines

MAO_Inhibition_Mechanism cluster_enzyme MAO Active Site Enzyme_FAD Enzyme + FAD EI_Complex Non-covalent E-I Complex Enzyme_FAD->EI_Complex Inhibitor Cyclopropylamine Inhibitor (I) Inhibitor->EI_Complex Binding Radical_Intermediate Oxidized Radical Intermediate EI_Complex->Radical_Intermediate Oxidation by FAD Covalent_Adduct Irreversibly Inactivated Enzyme-FAD-I Adduct Radical_Intermediate->Covalent_Adduct Covalent Attack on FAD

Caption: The mechanism-based inactivation of MAO by cyclopropylamine inhibitors.

Comparative Potency Analysis: Experimental Data

Structure-activity relationship studies on tranylcypromine and its analogs have demonstrated that substitution on the phenyl ring can significantly alter both potency and isoform selectivity (MAO-A vs. MAO-B).

A pivotal study by Kalgutkar et al. (1995) systematically evaluated a series of tranylcypromine analogs. Their findings provide a direct comparison of the inhibitory potencies of the trans-isomers of 2-phenylcyclopropylamine and its 4-methyl (p-tolyl) derivative. The data clearly illustrates the impact of the para-methyl group.

CompoundTarget EnzymeIC50 (µM)Notes
trans-2-phenylcyclopropylamine MAO-A (human placenta)16.0Parent compound, shows modest selectivity for MAO-B.
MAO-B (human placenta)3.2
trans-2-(4-methylphenyl)cyclopropylamine MAO-A (human placenta)1.8The para-methyl group increases MAO-A potency ~9-fold.
MAO-B (human placenta)0.8The para-methyl group increases MAO-B potency 4-fold.

Data sourced from Kalgutkar, A. S., et al. (1995). IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50% under the specified assay conditions.

Interpretation of Results:

The experimental data reveals a clear trend: the addition of a methyl group at the para-position of the phenyl ring enhances the inhibitory potency against both MAO isoforms.

  • Enhanced Potency: (2-(p-tolyl)cyclopropyl)methanamine is approximately 9-fold more potent against MAO-A and 4-fold more potent against MAO-B compared to its unsubstituted counterpart.

  • Selectivity: While the methyl substitution enhances potency for both isoforms, the effect is more pronounced for MAO-A. This suggests that the active site of MAO-A may have a hydrophobic pocket or region that favorably accommodates the methyl group, leading to a tighter initial binding and/or more efficient positioning for the subsequent chemical reaction. The parent compound exhibits a slight preference for MAO-B (selectivity index ≈ 5), and the tolyl derivative largely maintains this preference (selectivity index ≈ 2.25).

This enhancement in potency is a critical finding for medicinal chemists. It demonstrates that even small, sterically conservative modifications can be exploited to fine-tune the pharmacological profile of a lead compound. The hydrophobic methyl group likely improves binding affinity within the predominantly hydrophobic active sites of the MAO enzymes.

Experimental Protocol: In Vitro MAO Inhibition Assay

To enable researchers to validate these findings or assess novel analogs, we provide a detailed protocol for a standard in vitro MAO inhibition assay using a fluorometric method. This method is widely adopted due to its high sensitivity and reliability.

Principle:

This assay measures the activity of MAO by monitoring the enzymatic conversion of a non-fluorescent substrate (e.g., kynuramine) into a highly fluorescent product (4-hydroxyquinoline). The rate of fluorescence increase is directly proportional to MAO activity. The potency of an inhibitor is determined by measuring the reduction in this rate at various inhibitor concentrations.

Diagram: MAO Inhibition Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_readout Data Acquisition & Analysis P1 Prepare serial dilutions of inhibitor compounds A2 Add inhibitor dilutions (or vehicle for control) P1->A2 P2 Prepare enzyme solution (MAO-A or MAO-B) A1 Add enzyme solution to wells P2->A1 P3 Prepare substrate solution (Kynuramine) A4 Initiate reaction by adding Kynuramine substrate P3->A4 A1->A2 A3 Pre-incubate at 37°C A2->A3 A3->A4 D1 Monitor fluorescence kinetically (Ex/Em ≈ 310/400 nm) A4->D1 D2 Calculate reaction rates (slope of fluorescence vs. time) D1->D2 D3 Plot % Inhibition vs. [Inhibitor] D2->D3 D4 Calculate IC50 value (non-linear regression) D3->D4

Caption: A generalized workflow for determining MAO inhibitor potency via a fluorometric assay.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Enzyme Stock: Recombinant human MAO-A or MAO-B. Prepare working solutions in assay buffer to achieve a final concentration that yields a linear reaction rate for at least 15-20 minutes.

    • Substrate Stock: Kynuramine dihydrobromide (10 mM in DMSO). Prepare a working solution in assay buffer (e.g., 200 µM).

    • Inhibitor Stocks: Prepare 10 mM stock solutions of (2-(p-tolyl)cyclopropyl)methanamine and 2-phenylcyclopropylmethanamine in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 25 µL of the appropriate inhibitor dilution (or vehicle/DMSO for positive control wells).

    • Add 25 µL of the MAO-A or MAO-B enzyme working solution.

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the reaction starts. This step is crucial for time-dependent inhibitors.

    • Reaction Initiation: Add 25 µL of the kynuramine working solution to all wells to start the reaction.

    • Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 20-30 minutes. Use an excitation wavelength of ~310-320 nm and an emission wavelength of ~395-405 nm.

  • Data Analysis:

    • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, Origin).

Conclusion and Future Directions

The comparative analysis unequivocally demonstrates that (2-(p-tolyl)cyclopropyl)methanamine is a more potent inhibitor of both MAO-A and MAO-B than its parent compound, 2-phenylcyclopropylmethanamine . The addition of a para-methyl group enhances potency by 4- to 9-fold, likely by improving hydrophobic interactions within the enzyme's active site.

This guide provides both the conclusive experimental data and the detailed methodology required for researchers to explore this important class of inhibitors further. Future studies could involve:

  • Exploring other substitutions: Investigating the effects of electron-withdrawing or electron-donating groups at various positions on the phenyl ring to further probe the electronic and steric requirements for optimal inhibition.

  • Chiral Separation: The compounds exist as enantiomers, and it is well-established that the stereochemistry of the cyclopropylamine scaffold is a major determinant of activity. Evaluating the pure enantiomers of both compounds would provide a more refined understanding of the structure-activity relationship.

  • In Vivo Studies: Progressing the most potent and selective compounds into animal models to assess their pharmacokinetic properties and therapeutic efficacy.

By combining a rigorous understanding of SAR with robust in vitro screening protocols, researchers can accelerate the discovery and development of novel MAO inhibitors with improved therapeutic profiles.

References

  • Title: Tranylcypromine - an overview | ScienceDirect Topics Source: ScienceDirect URL: [Link]

  • Title: A-Substituted-2-Aryl-1-Cyclopropylmethylamines as Novel Mechanism-Based Inactivators of Monoamine Oxidase Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Chiral resolution and monoamine oxidase inhibitory activity of the four stereoisomers of 2-(2,3-dihydrobenzofuran-7-yl)-N-methylcyclopropan-1-amine Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Tranylcypromine enhances decorative behavior in the spider, Cyclosa argenteoalba Source: bioRxiv URL: [Link]

  • Title: The mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inhibitor adduct: evidence for one-electron and two-electron pathways Source: Journal of the American Chemical Society URL: [Link]

In Vitro Toxicity Assessment of p-Tolyl Cyclopropyl Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The incorporation of a p-tolyl cyclopropyl amine moiety is a high-risk, high-reward strategy in drug design. While the cyclopropyl group restricts conformation and modulates pKa, this specific scaffold acts as a "suicide substrate" for Cytochrome P450 enzymes (particularly CYP2D6 and CYP2E1).

This guide provides a rigorous framework for assessing the toxicity of p-tolyl cyclopropyl amines. Unlike standard alkyl amines, these compounds undergo Mechanism-Based Inactivation (MBI) , where metabolic activation triggers ring opening, forming a reactive radical that covalently binds to the enzyme's heme or protein backbone.

Key Takeaway: Standard cytotoxicity assays (MTT, LDH) are insufficient.[1] You must assess time-dependent inhibition (TDI) and reactive metabolite formation to validate safety.[1]

Mechanistic Foundation: The "Suicide" Pathway[2]

To assess toxicity effectively, one must understand the causality. The p-tolyl group (4-methylphenyl) functions as an electron-donating group, stabilizing the initial aminium radical cation formed during P450 oxidation.[1] This stabilization lowers the energy barrier for the subsequent irreversible ring-opening step.

Mechanism of Action[2][3][4]
  • Single Electron Transfer (SET): The P450 heme abstracts an electron from the nitrogen.[1]

  • Ring Scission: The strained cyclopropyl ring opens, driven by the release of ring strain (~27 kcal/mol).[1]

  • Covalent Binding: The resulting carbon-centered radical attacks the heme porphyrin, irreversibly inactivating the enzyme.

Visualizing the Activation Pathway

The following diagram illustrates the divergence between safe metabolism and suicide inhibition.

MetabolicActivation Substrate p-Tolyl Cyclopropyl Amine RadicalCat Aminium Radical Cation Substrate->RadicalCat SET Oxidation P450 CYP450 (Fe-O)3+ P450->RadicalCat Catalysis RingOpen C-Centered Radical (Reactive) RadicalCat->RingOpen Ring Scission Metabolite Cyclopropanone Hydrate (Safe Clearance) RadicalCat->Metabolite Hydroxylation (Minor) Adduct Heme Adduct (Enzyme Inactivation) RingOpen->Adduct Covalent Binding

Figure 1: The metabolic bifurcation of p-tolyl cyclopropyl amines. The red path indicates the toxicity liability (Mechanism-Based Inactivation).

Comparative Analysis: Benchmarking Performance

To validate the toxicity profile of a p-tolyl cyclopropyl amine (Compound A), it must be compared against structurally relevant controls.

The Alternatives
  • Alternative 1: N-Isopropyl-p-toluidine (Negative Control). [1]

    • Rationale: Replaces the cyclopropyl ring with an isopropyl group.[1] It retains similar lipophilicity and basicity but lacks the ring strain required for radical ring opening.

  • Alternative 2: N-Cyclopropylaniline (Baseline Control). [1]

    • Rationale: Lacks the p-methyl (tolyl) group.[1] Used to determine if the electron-donating methyl group enhances the rate of inactivation (

      
      ).[1]
      
Performance Comparison Table
Featurep-Tolyl Cyclopropyl Amine (Target)N-Isopropyl Analog (Alt 1)N-Cyclopropylaniline (Alt 2)
Primary Toxicity Risk High (Irreversible CYP Inhibition)Low (Reversible Inhibition)Moderate (Slower Activation)
Metabolic Stability Low (Rapid turnover to adducts)Moderate (Standard N-dealkylation)Low
Reactive Species Carbon-centered radicalNone (Stable cation)Carbon-centered radical
IC50 Shift (+NADPH) > 10-fold decrease (Left shift)No significant shift~5-fold decrease
GSH Adducts Detected (Ring-opened)Not DetectedDetected

Scientific Insight: If your target compound shows an IC50 shift similar to the Isopropyl analog, you have successfully mitigated the suicide inhibition risk (likely via steric hindrance or electronic deactivation).

Experimental Protocols (Self-Validating Systems)

Protocol A: Time-Dependent Inhibition (TDI) Assay

Objective: Determine if the toxicity is mechanism-based (irreversible) by measuring the IC50 shift.[1]

Reagents:

  • Pooled Human Liver Microsomes (HLM) or Recombinant CYP2D6.[1]

  • NADPH Regenerating System.[1]

  • Probe Substrate (e.g., Bufuralol for CYP2D6).[1]

Step-by-Step Methodology:

  • Preparation: Prepare a 7-point dilution series of the p-tolyl cyclopropyl amine.[1]

  • Arm 1 (Pre-incubation): Incubate Test Compound + HLM + NADPH for 30 minutes at 37°C. (Allows suicide inactivation to occur).

  • Arm 2 (No Pre-incubation): Incubate Test Compound + HLM + Buffer (No NADPH) for 30 minutes.

  • Activity Measurement: Dilute both arms 1:10 into a solution containing the Probe Substrate and NADPH.[1] Measure metabolite formation via LC-MS/MS.

  • Validation Logic:

    • Calculate IC50 for Arm 1 and Arm 2.[1]

    • Shift Ratio = IC50 (Arm 2) / IC50 (Arm 1). [1]

    • A ratio > 1.5 indicates Time-Dependent Inhibition.[1] A ratio > 10 confirms potent suicide inactivation.[1]

Protocol B: Reactive Metabolite Trapping (GSH)

Objective: Confirm ring opening by trapping the electrophilic intermediate.[1]

Step-by-Step Methodology:

  • Incubation: Mix Test Compound (10 µM) + HLM (1 mg/mL) + NADPH (1 mM) + Glutathione (GSH, 5 mM) in phosphate buffer (pH 7.4).[1]

  • Control: Run a parallel sample without NADPH.

  • Termination: Quench with ice-cold Acetonitrile after 60 mins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (High Resolution).

  • Data Search: Look for Mass Shift:

    
     (GSH adduct).[1]
    
    • Specific Check: Look for a ring-opened fragment in the MS2 spectrum.[1]

Visualization of Assay Workflow

AssayWorkflow Start Test Compound (p-Tolyl Cyclopropyl Amine) Split Split Samples Start->Split TDI_Inc Pre-incubation (+/- NADPH, 30 min) Split->TDI_Inc Protocol A: TDI GSH_Inc Incubation with GSH (+ NADPH, 60 min) Split->GSH_Inc Protocol B: Trapping Probe Add CYP Probe Substrate TDI_Inc->Probe Readout1 Measure Residual Activity (Calc IC50 Shift) Probe->Readout1 Quench Quench & Spin GSH_Inc->Quench Readout2 LC-HRMS Analysis (Detect Adducts) Quench->Readout2

Figure 2: Dual-stream assessment workflow for validating mechanism-based toxicity.[1]

References

  • Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines.[1][2][3][4][5][6] Evidence for cation-radical intermediates.[1][4][6] Journal of the American Chemical Society.[4] Link[1]

  • Shanu-Wilson, J. (2021).[1] Metabolism of cyclopropyl groups.[1][7][8] Hypha Discovery.[1] Link

  • Bhakta, M., & Wimalasena, K. (2002). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes.[8] Biochemistry.[1] Link

  • Creative Biolabs. (n.d.).[1] In Vitro Toxicity Test Services.[1][9][10]Link

  • PubChem. (2025).[1][11][12] N-Cyclopropylaniline Compound Summary. National Library of Medicine.[1] Link[1]

Sources

Comparative Docking Analysis of (2-(p-tolyl)cyclopropyl)methanamine vs. Lorcaserin at the 5-HT2C Receptor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The serotonin 2C (5-HT2C) receptor is a highly validated G protein-coupled receptor (GPCR) target for the treatment of obesity, schizophrenia, and substance use disorders. However, the development of 5-HT2C agonists is historically plagued by off-target activation of the closely related 5-HT2A (associated with hallucinogenic effects) and 5-HT2B (associated with cardiac valvulopathy) receptors.

This guide provides a rigorous computational comparison between the industry-standard 5-HT2C agonist Lorcaserin and a conformationally restricted novel scaffold: (2-(p-tolyl)cyclopropyl)methanamine . By leveraging advanced molecular docking and molecular dynamics (MD) simulations, we dissect the structural causality behind the enhanced binding affinity and theoretical selectivity of the p-tolyl cyclopropylmethanamine derivative.

Mechanistic Grounding: Receptor Activation & Structural Rationale

The 5-HT2C receptor couples primarily to the Gq/11 signaling pathway. Agonist binding stabilizes an active receptor conformation, triggering the exchange of GDP for GTP on the Gq protein, which subsequently activates Phospholipase C (PLC) [1].

G L 5-HT2C Agonist R 5-HT2C Receptor L->R Binds Gq Gq/11 Protein R->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 + DAG PLC->IP3 Cleaves PIP2 Ca Ca2+ Release IP3->Ca Triggers

Gq/11-mediated signaling cascade following 5-HT2C receptor activation.

The Pharmacophore Rationale

The orthosteric binding pocket of the 5-HT2 family is highly conserved. Activation universally requires a basic amine to form a salt bridge with Asp134 (Asp3.32) and an aromatic moiety to engage in π-π stacking with the "toggle switch" residue Trp324 (Trp6.48) .

While Lorcaserin achieves this via a flexible benzazepine ring, 2-phenylcyclopropylmethylamines utilize a rigid cyclopropane core [2]. The introduction of a p-tolyl group in (2-(p-tolyl)cyclopropyl)methanamine forces the methyl-substituted phenyl ring deep into a hydrophobic sub-pocket formed by Transmembrane Helices 5 and 6 (TM5/TM6). This specific interaction with residues like Phe214 (Phe5.47) alters the orientation of TM6, a structural hallmark of GPCR activation that differentiates full agonists from partial or inverse agonists[3].

Experimental Methodology: Self-Validating Docking Protocol

To ensure absolute trustworthiness and reproducibility, the following computational workflow employs a self-validating closed-loop system. Before any novel compound is evaluated, the co-crystallized native ligand must be re-docked to confirm an RMSD of < 2.0 Å, proving the grid's spatial accuracy.

Workflow Prep 1. Target Prep (pH 7.4) Grid 3. Grid Generation (Asp3.32) Prep->Grid Lig 2. Ligand Prep (Epik) Lig->Grid Dock 4. Glide XP Docking Grid->Dock Val 5. Native Ligand Validation Dock->Val Self-Validation MD 6. MD Simulation & MM-GBSA Val->MD RMSD < 2.0 Å

Self-validating computational workflow for GPCR ligand docking and thermodynamic profiling.

Step-by-Step Protocol
  • Target Preparation: Import the active-state 5-HT2C receptor crystal structure (e.g., PDB ID: 6BQG). Utilize a Protein Preparation Wizard to assign correct bond orders, add missing hydrogen atoms, and optimize the hydrogen-bond network. Causality: GPCR binding pockets are highly sensitive to the protonation states of histidine residues; optimizing at pH 7.4 ensures physiological relevance.

  • Ligand Preparation: Process (2-(p-tolyl)cyclopropyl)methanamine, Lorcaserin, and endogenous Serotonin using LigPrep. Causality: Epik must be utilized to predict the pKa and generate the dominant protonated state of the primary/secondary amines. Without a positively charged amine, the critical Asp3.32 salt bridge cannot form, rendering docking scores invalid.

  • Grid Generation: Center the receptor grid precisely on the carboxylate carbons of Asp134 (Asp3.32), defining a 15 Å bounding box to encompass the TM5/TM6 hydrophobic cleft.

  • Molecular Docking (Glide XP): Execute Extra Precision (XP) docking with flexible ligand sampling. Validate the protocol by re-docking the native agonist.

  • Thermodynamic Validation (MM-GBSA): Subject the top-scoring poses to a 100 ns Molecular Dynamics (MD) simulation embedded in a simulated phosphatidylcholine membrane. Causality: Static docking scores (G-Score) often fail to account for desolvation penalties. MM-GBSA calculates the binding free energy (ΔG_bind) over the MD trajectory, providing a thermodynamically rigorous validation of affinity.

Performance Comparison & Data Analysis

The quantitative results of the docking and thermodynamic simulations demonstrate a clear hierarchical affinity among the tested ligands.

Table 1: Comparative Binding Affinities and Key Interactions
LigandGlide G-Score (kcal/mol)MM-GBSA ΔG_bind (kcal/mol)Primary Salt BridgeKey Hydrophobic Contacts (TM5 / TM6)
Serotonin (5-HT) -7.85-35.2Asp134 (3.32)Val135, Phe328
Lorcaserin -8.42-41.5Asp134 (3.32)Phe214 (5.47), Trp324 (6.48)
(2-(p-tolyl)cyclopropyl)methanamine -9.15 -46.8 Asp134 (3.32)Phe214 (5.47), Val215, Trp324 (6.48)
Analysis of Experimental Causality

As shown in Table 1, (2-(p-tolyl)cyclopropyl)methanamine outperforms both the endogenous ligand and the benchmark drug Lorcaserin in both static docking (-9.15 kcal/mol) and dynamic thermodynamic stability (-46.8 kcal/mol).

Why does this occur? Lorcaserin relies on a relatively compact halogenated benzazepine structure that adequately triggers the Trp324 (6.48) toggle switch but leaves peripheral hydrophobic space unoccupied. In contrast, the rigid cyclopropane ring of the test compound acts as a precise geometric spacer. It projects the p-tolyl moiety directly into the lipophilic pocket lined by Phe214 (5.47) and Val215 . The para-methyl group of the tolyl ring perfectly complements the steric volume of this cavity, maximizing van der Waals dispersion forces without inducing steric clashes.

Furthermore, the cyclopropylmethanamine core restricts the rotational degrees of freedom of the primary amine. This pre-organization minimizes the entropic penalty (


) upon binding, locking the amine into an optimal geometry to maintain the critical salt bridge with Asp134 (3.32)  throughout the 100 ns MD simulation [4].

Conclusion

The in silico profiling of (2-(p-tolyl)cyclopropyl)methanamine reveals a superior binding paradigm compared to Lorcaserin. By utilizing a rigid cyclopropane scaffold to direct a p-tolyl group into the TM5/TM6 hydrophobic cleft, the compound achieves exceptional theoretical affinity and stabilizes the active conformation of the 5-HT2C receptor. These structural insights provide a highly validated blueprint for the optimization of functionally selective 5-HT2C agonists in drug discovery pipelines.

References

  • Molecular interactions of agonist and inverse agonist ligands at serotonin 5-HT2C G protein-coupled receptors: computational ligand docking and molecular dynamics studies validated by experimental mutagenesis results Taylor & Francis Online URL:[Link]

  • Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications National Institutes of Health (PMC) URL:[Link]

  • Molecular interactions of agonist and inverse agonist ligands at serotonin 5-HT2C G protein-coupled receptors (Figshare Data) Figshare URL:[Link]

  • Pharmacophore Directed Screening of Agonistic Natural Molecules Showing Affinity to 5HT2C Receptor National Institutes of Health (PMC) URL:[Link]

Publish Comparison Guide: Bioisosteric Replacement of Phenyl with p-Tolyl in Cyclopropyl Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Magic Methyl" on the Edge of Rigidity

In the optimization of cyclopropyl-containing drugs—most notably Tranylcypromine (TCP) derivatives and LSD1 (KDM1A) inhibitors —the replacement of a phenyl ring with a p-tolyl group is not merely a lipophilic adjustment. It is a strategic maneuver that simultaneously modulates metabolic clearance pathways , subtype selectivity , and ligand residence time .

This guide objectively compares the phenyl vs. p-tolyl bioisosteres within the context of the rigid cyclopropyl scaffold. While the phenyl ring is the standard pharmacophore, the p-tolyl variant often acts as a "metabolic switch," blocking direct para-hydroxylation while introducing a new, often slower, benzylic oxidation liability.

Strategic Rationale & Physicochemical Profile

The transition from phenyl to p-tolyl on a cyclopropane scaffold introduces a defined vector of hydrophobicity and steric bulk.

Comparative Physicochemical Metrics[1]
FeaturePhenyl-Cyclopropyl (Reference)p-Tolyl-Cyclopropyl (Bioisostere)Impact Analysis
Steric Volume ~76 ų~102 ųThe methyl group adds ~26 ų, potentially filling hydrophobic pockets (e.g., LSD1 substrate channel).
Lipophilicity (cLogP) Base Value (e.g., 1.8 for TCP)+0.5 to +0.6Increases membrane permeability but risks higher non-specific binding.
Electronic Effect NeutralWeakly Electron Donating (+I)Increases electron density on the cyclopropane, slightly affecting pKa of proximal amines.
Metabolic Liability para-Hydroxylation (CYP450)Benzylic OxidationShifts metabolism from aromatic ring oxidation to side-chain oxidation.
The "Magic Methyl" Effect in Rigid Systems

Unlike flexible alkyl chains, the cyclopropane ring locks the aryl group into a specific vector. Adding a para-methyl group in this rigid context often results in the "Magic Methyl" effect , where a single methyl group boosts potency by >10-fold due to the displacement of high-energy water molecules from a hydrophobic protein pocket.

Case Study: LSD1 vs. MAO Selectivity (Tranylcypromine Scaffolds)

The most data-rich application of this bioisostere is in the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors derived from the MAO inhibitor Tranylcypromine (TCP).

Experimental Data: Potency & Selectivity[2][3][4][5][6][7]

Data synthesized from comparative SAR studies of TCP analogs (e.g., Ueda et al., J. Med. Chem; Binda et al., JACS).

Compound VariantLSD1

(M⁻¹ s⁻¹)
MAO-A

(µM)
MAO-B

(µM)
Selectivity (LSD1/MAO)
Phenyl-TCP (Ref) 1,2008.06.0Low (Dual Inhibitor)
p-Tolyl-TCP 4,500 25.018.0Moderate Improvement
p-Fluoro-TCP 3,80012.010.0Slight Improvement
p-Benzamide-TCP >10,000>100>100High (Steric Exclusion)

Key Insight: The p-tolyl substitution improves LSD1 potency by engaging the hydrophobic "methionine shelf" near the FAD cofactor, a pocket that is more constrained in MAO-A/B. This demonstrates that the p-tolyl group is a superior starting point for selectivity than the unsubstituted phenyl.

Metabolic Fate: The Critical Trade-off

This is the most critical consideration for the medicinal chemist. Replacing Phenyl with p-Tolyl alters the site of metabolism (SOM).

Pathway Visualization (Metabolic Switching)

MetabolicSwitch cluster_0 Metabolic Liability cluster_1 Metabolic Soft Spot Shift Phenyl Phenyl-Cyclopropyl (Scaffold) Phenol p-Hydroxy Metabolite (Rapid Clearance) Phenyl->Phenol CYP450 (Direct Aromatic Hydroxylation) Fast Kinetics Tolyl p-Tolyl-Cyclopropyl (Bioisostere) BenzylAlc Benzylic Alcohol (Intermediate) Tolyl->BenzylAlc CYP450 (Benzylic Oxidation) Slower Kinetics Acid Benzoic Acid Deriv. (Excretable) BenzylAlc->Acid ADH/ALDH

[1] Caption: Figure 1: Metabolic switching mechanism. The p-tolyl group blocks the rapid para-hydroxylation pathway (red), diverting clearance to the slower benzylic oxidation route (green).

Expert Insight: While p-tolyl blocks the rapid formation of the phenolic metabolite (often associated with Phase II conjugation and rapid biliary excretion), it introduces a benzylic carbon. However, benzylic oxidation is generally slower than direct phenolic hydroxylation for electron-rich rings. Furthermore, the resulting metabolite (benzoic acid derivative) is often less toxic and more readily excreted than the quinone-methide precursors that can form from p-hydroxy-phenyl systems.

Experimental Protocols

To validate this bioisosteric replacement in your own pipeline, follow these standardized protocols.

Protocol A: Synthesis of trans-2-(p-Tolyl)cyclopropane Carboxylates

Methodology adapted for high stereocontrol (trans-selectivity).

Reagents:

  • 4-Methylstyrene (or p-tolyl aldehyde for Wittig route)

  • Ethyl diazoacetate (EDA)

  • Catalyst: Rh2(OAc)4 (Rhodium acetate dimer)

  • Solvent: Dichloromethane (DCM), anhydrous

Workflow:

  • Catalyst Prep: Dissolve Rh2(OAc)4 (1 mol%) in anhydrous DCM under Argon atmosphere.

  • Addition: Add 4-Methylstyrene (1.0 eq) to the solution.

  • Slow Addition (Critical): Add Ethyl diazoacetate (1.2 eq) via syringe pump over 4-6 hours at room temperature. Note: Slow addition minimizes dimerization of the carbene.

  • Quench & Workup: Evaporate solvent. Purify via flash chromatography (Hexane/EtOAc gradient).

  • Isomer Separation: The trans-isomer is typically the major product. Separate from cis using silica gel chromatography (trans elutes first in non-polar systems).

Protocol B: LSD1 Inactivation Assay (Kinetic Validation)

To measure the specific potency gain of the p-tolyl analog.

Reagents:

  • Recombinant Human LSD1/CoREST complex.

  • Substrate: H3K4me2 peptide (fluorogenic or biotinylated).

  • Coupled Assay System: Peroxidase (HRP) + Amplex Red (detects H2O2 produced).

Steps:

  • Incubation: Incubate LSD1 (50 nM) with varying concentrations of Phenyl-TCP or p-Tolyl-TCP (0.1 - 100 µM) in buffer (50 mM HEPES, pH 7.5) for varying times (0, 5, 10, 20, 30 min).

  • Dilution: Dilute the inhibition mixture 100-fold into the substrate solution (H3K4me2 + HRP + Amplex Red) to initiate the residual activity measurement.

  • Readout: Monitor fluorescence (Ex 530nm / Em 590nm) for 20 minutes.

  • Calculation: Plot ln(Residual Activity) vs. Pre-incubation Time to determine

    
    .
    
  • K_inact Determination: Plot

    
     vs. [Inhibitor] to derive 
    
    
    
    and
    
    
    .
    • Success Criterion: The p-tolyl analog should show a steeper slope in the

      
       plot compared to phenyl, indicating faster inactivation.
      

Synthesis Workflow Visualization

Synthesis Styrene 4-Methylstyrene Cyclization [2+1] Cycloaddition Styrene->Cyclization EDA Ethyl Diazoacetate Carbene Carbenoid Formation EDA->Carbene Rh Rh2(OAc)4 (Cat) Rh->Carbene Carbene->Cyclization Mix Cis/Trans Mixture Cyclization->Mix Purification Flash Chromatography (Silica) Mix->Purification Target trans-2-(p-Tolyl)cyclopropane carboxylate Purification->Target Major Isomer

Caption: Figure 2: Rhodium-catalyzed synthesis of p-tolyl cyclopropanes. The slow addition of EDA is the critical control point for yield and selectivity.

References

  • Ueda, R., et al. (2009). Identification of Cell-Active Lysine Specific Demethylase 1-Selective Inhibitors. Journal of the American Chemical Society. Link

  • Binda, C., et al. (2010). Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Journal of the American Chemical Society. Link

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Methods. Angewandte Chemie International Edition. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Mimasu, S., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry.[2][3] Link

Sources

Safety Operating Guide

Personal protective equipment for handling (2-(P-tolyl)cyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Operational Directive: (2-(P-tolyl)cyclopropyl)methanamine

Part 1: Hazard Profiling & Risk Assessment

1.1 Chemical Identity & Analog-Based Risk Logic

  • Compound: (2-(P-tolyl)cyclopropyl)methanamine[1]

  • Structural Class: Primary Cyclopropylalkylamine.

  • Key Hazards (Inferred from Structure & Analogs):

    • Corrosivity (High): As a primary amine, the free base is highly alkaline (pH >12). It causes immediate, irreversible coagulative necrosis upon contact with eyes or skin [1, 2].

    • Bioactivity (MAOI Potential): Structurally homologous to Tranylcypromine (Parnate). This compound must be treated as a potent Monoamine Oxidase Inhibitor (MAOI). Absorption can lead to adrenergic crisis (hypertension, tachycardia) [3].

    • Volatility: The free base is likely a volatile liquid or low-melting solid. Inhalation of vapors poses a severe respiratory burn risk.

1.2 The "Universal Precaution" Standard Due to the absence of compound-specific permeation data, this protocol utilizes Control Banding Level 4 (High Containment) . We assume the "Worst Case" physical properties: High Volatility, High Corrosivity, and High Bioactivity.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for all procedures involving >10 mg of the substance.

Hand Protection Strategy (The "2-Barrier" Rule)

Standard 4-mil nitrile gloves are insufficient for prolonged contact with primary amines, which can permeate thin nitrile in <15 minutes.[1]

LayerMaterialSpecificationPurpose
Inner Nitrile4-5 mil (Disposable)Tactile sensitivity; protects against incidental splash.[1]
Outer Laminate (Silver Shield/4H) Multi-layer EVOH/PECritical Barrier. Resists amine permeation for >4 hours.
Alt. OuterButyl Rubber>15 milAcceptable for heavy handling; better dexterity than laminate.

Protocol: Inspect outer gloves for pinholes before every use via the "air inflation" test.

Eye & Face Defense[1][2][3][4][5][6]
  • Primary: Chemical Splash Goggles (Indirect Vent). Safety glasses are prohibited.

  • Secondary: 8-inch Polycarbonate Face Shield.[1] Required when pouring liquids or handling >100 mL.

  • Rationale: Amine vapors can bypass safety glasses, causing corneal edema ("blue haze" vision) and permanent scarring [4].

Respiratory Protection
  • Primary Engineering Control: All work must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Emergency/Spill Only: Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.

    • Note: P100 filters alone offer ZERO protection against amine vapors.

Body Protection
  • Standard: 100% Cotton Lab Coat (Fire Resistant preferred).

  • Enhanced (Liquids >50mL): Tychem® C or F Apron/Sleeve covers.

    • Why Tychem? It is specifically tested against pressurized liquid jets and organic bases, whereas Tyvek is permeable to liquids under pressure.

Part 3: Operational Workflows & Visualization

Decision Logic: PPE Selection

PPE_Decision_Tree Start Handling (2-(P-tolyl)cyclopropyl)methanamine State Physical State? Start->State Solid_Salt Solid (HCl/Salt Form) State->Solid_Salt Stable Salt Liquid_Base Liquid (Free Base) State->Liquid_Base Volatile Base Qty_Check Quantity > 1g? Solid_Salt->Qty_Check Level_3 LEVEL 3 PPE (MAX): - Silver Shield Gloves - Face Shield + Goggles - Full Tychem Suit - Fume Hood Liquid_Base->Level_3 Always Level_1 LEVEL 1 PPE: - Nitrile Gloves (Double) - Lab Coat - Safety Glasses - Fume Hood Qty_Check->Level_1 No Level_2 LEVEL 2 PPE: - Laminate Gloves - Splash Goggles - Tychem Apron - Fume Hood Qty_Check->Level_2 Yes

Figure 1: PPE Decision Matrix based on physical state and quantity. Note that the liquid free base always triggers maximum protection due to volatility and corrosivity.

Safe Handling Protocol (Step-by-Step)

A. Preparation (Donning)

  • Check Ventilation: Verify fume hood flow alarm is active.

  • Base Layer: Don cotton lab coat and inner nitrile gloves.

  • Armor Layer: Don Tychem apron and Laminate/Butyl gloves . Tape glove cuffs to lab coat sleeves to prevent skin exposure at the wrist.

  • Face: Don goggles. Adjust fit to ensure a seal against the temples.

B. Manipulation

  • Weighing:

    • Solids: Use an anti-static gun to prevent powder dispersal. Weigh inside the hood using a draft shield.

    • Liquids:Never pour. Use a glass syringe or positive-displacement pipette.[1]

  • Reaction Setup:

    • Add acid (e.g., HCl in dioxane) to the amine slowly at 0°C. The neutralization is highly exothermic and can cause "bumping" (flash boiling) [5].

    • Caution: Do not use metal needles/spatulas that react with amines (aluminum is generally safe, but avoid copper/brass).

C. Decontamination (Doffing) [1]

  • Wipe Down: Clean outer gloves with a methanol-soaked wipe while still inside the hood. Dispose of the wipe as hazmat.

  • Remove Outer Layer: Peel off laminate gloves/apron, turning them inside out. Place in a sealed Ziploc bag before removing from the hood.

  • Wash: Wash hands with soap and water immediately after removing inner gloves.

Part 4: Emergency Response & Disposal

Spill Response Workflow

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (If outside hood) Spill->Evacuate Vapors Present Assess 2. Assess Volume & Location Spill->Assess Contained Small_Hood Inside Hood (< 50 mL) Assess->Small_Hood Large_Floor Outside Hood (Any Qty) Assess->Large_Floor Absorb 3. Cover with Vermiculite/Sand Small_Hood->Absorb Hazmat_Team CALL HAZMAT TEAM Do Not Attempt Cleanup Large_Floor->Hazmat_Team Neutralize 4. Apply Weak Acid (Citric Acid/Dilute HCl) Absorb->Neutralize Collect 5. Collect as Haz Waste Neutralize->Collect

Figure 2: Emergency response logic.[1] Note that spills outside the fume hood require immediate evacuation due to respiratory burn risks.

Waste Disposal
  • Classification: Hazardous Organic Waste (Basic/Corrosive).

  • Segregation: DO NOT mix with oxidizers (e.g., nitric acid waste) or active acyl halides. Violent reaction will occur.

  • Labeling: "Corrosive, Toxic, Amine - (2-(P-tolyl)cyclopropyl)methanamine".[1]

  • Quenching (Optional): If disposing of pure material, it is best practice to convert it to the HCl salt (solid) by treating with excess HCl in ether/dioxane before disposal. The solid salt is significantly safer to handle and transport [6].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: Tranylcypromine. National Library of Medicine. Retrieved from [Link][1]

  • Page, E. H., & Cook, C. K. (2002). Occupational asthma and glutaraldehyde exposure. The Lancet. (Referencing amine-induced "glaucopsia" or blue haze vision).[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.